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Core Science & Biosynthesis

Foundational

In Vitro Pharmacokinetics of 7-(Piperidin-2-yl)quinoline: A Technical Guide to ADME Profiling in Antimalarial Drug Discovery

Executive Summary and Mechanistic Rationale The compound 7-(Piperidin-2-yl)quinoline (CAS 1337017-80-7) represents a highly privileged structural motif in medicinal chemistry, specifically engineered for antimalarial dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Mechanistic Rationale

The compound 7-(Piperidin-2-yl)quinoline (CAS 1337017-80-7) represents a highly privileged structural motif in medicinal chemistry, specifically engineered for antimalarial drug discovery[1]. By conjugating a lipophilic, planar quinoline core with a basic piperidine ring, this scaffold is designed to overcome artemisinin combination therapy (ACT) resistance in Plasmodium falciparum[1].

To successfully transition this compound from a hit to a viable lead, a rigorous understanding of its in vitro absorption, distribution, metabolism, and excretion (ADME) profile is required. This whitepaper outlines the causality, protocols, and pharmacokinetic (PK) modeling strategies necessary to evaluate 7-(Piperidin-2-yl)quinoline and its derivatives.

The Causality of Scaffold Design: Ion-Trapping and Target Engagement

The efficacy of quinoline-based antimalarials relies heavily on their physicochemical properties, specifically their basicity (#BaN) and lipophilicity (LogD)[2]. During the intraerythrocytic stage, P. falciparum degrades host hemoglobin in its digestive vacuole (DV), releasing toxic free heme (Fe2+). The parasite detoxifies this by biocrystallizing it into inert hemozoin[3][4].

7-(Piperidin-2-yl)quinoline exploits this pathway via a dual-mechanism:

  • Ion-Trapping: The piperidine moiety possesses a high pKa (~9.5). While partially protonated in the host plasma (pH 7.4), it becomes highly protonated in the acidic environment of the parasite's DV (pH ~5.0). This ionization prevents passive efflux, leading to massive intravacuolar accumulation[2].

  • Hemozoin Inhibition: Once trapped, the planar quinoline ring engages in π-π stacking with the porphyrin rings of free heme, capping the growing hemozoin polymer and leading to parasite death via oxidative stress[2][3].

G Hb Hemoglobin Heme Free Heme (Toxic) Fe(II) -> Fe(III) Hb->Heme Proteolysis in DV (pH ~5.0) Hz Hemozoin Crystals (Non-toxic) Heme->Hz Biocrystallization Complex Heme-Drug Complex (Parasite Death) Heme->Complex Accumulation Drug 7-(Piperidin-2-yl)quinoline (Protonated in DV) Drug->Heme π-π Stacking & H-bonding Drug->Hz Inhibits Nucleation

Mechanism of action: 7-(Piperidin-2-yl)quinoline inhibiting hemozoin biocrystallization.

In Vitro ADME Profiling Strategy

To predict the in vivo human clearance and volume of distribution for 7-(Piperidin-2-yl)quinoline, an integrated in vitro ADME workflow must be executed. Because basic, lipophilic amines often suffer from poor aqueous solubility and high non-specific binding, the assays must be carefully controlled[5][6].

G Start 7-(Piperidin-2-yl)quinoline Hit Compound Sol Kinetic Solubility (Nephelometry, pH 7.4) Start->Sol Perm Permeability (Caco-2 / PAMPA) Start->Perm Metab Metabolic Stability (HLM, NADPH cofactor) Start->Metab PPB Protein Binding (RED Assay, 37°C) Start->PPB PBPK PBPK Modeling & In Vivo Clearance Prediction Sol->PBPK Perm->PBPK Metab->PBPK PPB->PBPK

In vitro ADME workflow for evaluating quinoline-piperidine antimalarial candidates.

Step-by-Step Experimental Methodologies

The following protocols represent the gold standard for evaluating quinoline-based antimalarials, ensuring self-validating data suitable for Physiologically Based Pharmacokinetic (PBPK) modeling[5].

Protocol A: Kinetic Aqueous Solubility (Nephelometry)

Rationale: Quinoline derivatives often exhibit exceedingly poor aqueous solubility, which can artificially deflate clearance values in metabolic assays due to compound precipitation[6].

  • Preparation: Prepare a 10 mM stock solution of 7-(Piperidin-2-yl)quinoline in 100% DMSO[6].

  • Dilution: Spike the DMSO stock into 0.1 M Phosphate Buffered Saline (PBS) at pH 7.4 to achieve a final target concentration range (e.g., 1 to 200 µM), keeping the final DMSO concentration 2.0% (v/v)[6].

  • Incubation: Incubate the flat-bottomed 96-well plates at 37°C for 2 hours on a plate shaker (300 rpm) to reach kinetic equilibrium.

  • Measurement: Read the plate using a laser nephelometer. The onset of precipitation is detected by an increase in scattered light. The solubility limit is defined as the highest concentration before a statistically significant increase in light scattering is observed compared to the blank buffer.

Protocol B: Metabolic Stability in Human Liver Microsomes (HLM)

Rationale: The piperidine ring is highly susceptible to CYP450-mediated oxidation (specifically N-oxidation and α -carbon hydroxylation). Determining the intrinsic clearance ( CLint​ ) is vital for predicting in vivo half-life[5][7].

  • Microsome Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a suspension at 0.5 mg/mL protein concentration in 0.1 M potassium phosphate buffer (pH 7.4) containing 3 mM MgCl 2​ [8].

  • Compound Addition: Add 7-(Piperidin-2-yl)quinoline to the HLM suspension to yield a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 10 minutes[5][8].

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 U/mL glucose-6-phosphate dehydrogenase, NADP+, and Glc6P)[5][8].

  • Sampling & Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and quench the reaction.

  • Analysis: Centrifuge at 4500 × g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound[5]. Calculate CLint​ using the first-order depletion rate constant ( k ).

Protocol C: Plasma Protein Binding via Rapid Equilibrium Dialysis (RED)

Rationale: Only the unbound fraction ( fu​ ) of the drug is pharmacologically active and available for clearance. Highly lipophilic quinolines tend to exhibit >95% protein binding[5][7].

  • Matrix Preparation: Dilute human plasma 1:10 with pH 7.4 phosphate buffer (0.1 M sodium dihydrogen phosphate/disodium hydrogen phosphate, 0.04 M NaCl)[5].

  • Spiking: Spike the diluted plasma with the compound to achieve a total concentration of 1000 ng/mL[5].

  • Dialysis: Load 200 µL of the spiked plasma into the sample chamber of a RED device insert (molecular weight cutoff 8,000 Da). Load 350 µL of blank PBS (pH 7.4) into the adjacent buffer chamber.

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker (250 rpm) for 4 to 6 hours to achieve equilibrium.

  • Matrix Matching & LC-MS/MS: To ensure equal ionization efficiency during mass spectrometry, matrix-match the samples: add blank plasma to the buffer samples, and blank buffer to the plasma samples[5]. Calculate fu​ as the ratio of compound concentration in the buffer chamber to that in the plasma chamber.

Quantitative Data Summary: Benchmark ADME Parameters

While specific derivative substitutions will alter the exact PK profile, the following table summarizes the expected in vitro ADME parameters for the unsubstituted 7-(Piperidin-2-yl)quinoline scaffold, based on structurally analogous 4-aminoquinoline and quinoline-piperidine conjugates[5][6][7][9].

ADME ParameterAssay / MatrixExpected Benchmark RangePharmacokinetic Implication
Kinetic Solubility PBS (pH 7.4)10 – 50 µMModerate solubility; formulation optimization may be required for oral dosing.
Lipophilicity (LogD) Octanol/PBS (pH 7.4)2.5 – 3.5Optimal range for passive membrane permeability and DV accumulation.
Metabolic Stability ( t1/2​ ) Human Liver Microsomes30 – 60 minModerate hepatic clearance; susceptible to CYP-mediated N-oxidation.
Plasma Protein Binding Human Plasma (RED)85% – 95% boundAdequate free fraction ( fu​ ) available to partition into erythrocytes.
Permeability ( Papp​ ) Caco-2 Cell Line >10×10−6 cm/sHigh passive intestinal permeability; predicts good oral absorption.

Conclusion & Hit-to-Lead Translation

The 7-(Piperidin-2-yl)quinoline scaffold provides an exceptional foundation for antimalarial drug development. Its inherent basicity guarantees accumulation within the Plasmodium digestive vacuole, while the quinoline core effectively halts hemozoin biocrystallization[2][3].

However, the primary challenge in translating this in vitro profile to in vivo success lies in balancing metabolic stability with aqueous solubility. Future lead optimization campaigns should focus on substituting the α -carbons of the piperidine ring (e.g., via methylation) to block primary sites of CYP450 metabolism, thereby reducing intrinsic clearance ( CLint​ ) and extending the in vivo half-life without compromising the critical pKa required for target engagement.

References

  • National Institutes of Health (PMC). An in vitro toolbox to accelerate anti-malarial drug discovery and development. Retrieved from:[Link]

  • American Chemical Society (ACS). Enone– and Chalcone–Chloroquinoline Hybrid Analogues: In Silico Guided Design, Synthesis, Antiplasmodial Activity, in Vitro Metabolism, and Mechanistic Studies. Retrieved from:[Link]

  • American Chemical Society (ACS). Novel Antimalarial Tetrazoles and Amides Active against the Hemoglobin Degradation Pathway in Plasmodium falciparum. Retrieved from:[Link]

  • National Institutes of Health (PMC). Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. Retrieved from:[Link]

  • National Institutes of Health (PMC). Physicochemical Profiling and Comparison of Research Antiplasmodials and Advanced Stage Antimalarials with Oral Drugs. Retrieved from:[Link]

  • bioRxiv. Identifying a next-generation antimalarial trioxolane in a landscape of artemisinin partial resistance. Retrieved from:[Link]

  • MDPI. In Vivo and In Vitro Activities and ADME-Tox Profile of a Quinolizidine-Modified 4-Aminoquinoline. Retrieved from:[Link]

  • National Institutes of Health (PMC). The evaluation of ADME and pharmacokinetic properties of decoquinate derivatives for the treatment of malaria. Retrieved from:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties and Stability of 7-(Piperidin-2-yl)quinoline

Introduction: The Critical Role of Physicochemical Profiling in Drug Development In the landscape of modern drug discovery and development, the journey of a candidate molecule from a promising lead to a viable therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Physicochemical Profiling in Drug Development

In the landscape of modern drug discovery and development, the journey of a candidate molecule from a promising lead to a viable therapeutic agent is contingent upon a thorough understanding of its fundamental physicochemical properties. For heterocyclic compounds, which form the structural core of a significant portion of pharmaceuticals, this understanding is paramount.[1][2] 7-(Piperidin-2-yl)quinoline, a molecule featuring both a quinoline and a piperidine moiety, represents a scaffold of significant interest due to the diverse biological activities associated with these two heterocycles.[3][4][5] This technical guide provides a comprehensive framework for the systematic evaluation of the physicochemical properties and stability of 7-(Piperidin-2-yl)quinoline, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. A robust characterization of these attributes is not merely a regulatory requirement but a foundational pillar for successful formulation development, ensuring the safety, efficacy, and shelf-life of the final drug product.[6]

Part 1: Elucidation of Core Physicochemical Parameters

The intrinsic properties of 7-(Piperidin-2-yl)quinoline will dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its developability as a drug substance. The following section details the experimental determination of its key physicochemical parameters.

Acid Dissociation Constant (pKa)

The pKa value is a critical determinant of a molecule's ionization state at different physiological pH values, which in turn influences its solubility, permeability, and receptor binding. 7-(Piperidin-2-yl)quinoline possesses two basic nitrogen atoms: one on the quinoline ring and one on the piperidine ring. The quinoline nitrogen is expected to have a pKa around 4.85, characteristic of the quinoline scaffold, while the piperidine nitrogen will exhibit a higher pKa, typical for a secondary amine.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Accurately weigh and dissolve 7-(Piperidin-2-yl)quinoline in a co-solvent system (e.g., methanol/water) to a final concentration of approximately 1 mg/mL.

  • Titration: Titrate the solution with a standardized solution of 0.1 M hydrochloric acid using an automated potentiometric titrator.

  • Data Analysis: The pKa values are determined from the inflection points of the titration curve. The use of specialized software is recommended for accurate pKa calculation, especially for molecules with multiple ionization centers.

Partition Coefficient (LogP) and Distribution Coefficient (LogD)

LogP (the logarithm of the partition coefficient between octanol and water) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability. LogD takes into account the pH-dependent distribution of ionizable compounds.

Experimental Protocol: Shake-Flask Method

  • Preparation of Phases: Prepare a series of buffered aqueous solutions at various pH values (e.g., 2.0, 5.0, 7.4, and 9.0) and saturate both the aqueous and n-octanol phases with each other.

  • Partitioning: Add a known concentration of 7-(Piperidin-2-yl)quinoline to a mixture of the buffered aqueous phase and n-octanol.

  • Equilibration and Separation: Shake the mixture vigorously for a predetermined time to allow for partitioning and then centrifuge to separate the two phases.

  • Quantification: Determine the concentration of the compound in both phases using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

  • Calculation: Calculate LogP and LogD using the ratio of the concentrations in the octanol and aqueous phases.

Aqueous Solubility

Solubility is a critical factor for drug absorption and formulation. The pH-dependent solubility of 7-(Piperidin-2-yl)quinoline will be a key consideration.

Experimental Protocol: Equilibrium Solubility Method

  • Sample Preparation: Add an excess amount of solid 7-(Piperidin-2-yl)quinoline to a series of vials containing buffers of different pH values (e.g., 1.2, 4.5, 6.8, and 7.4).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Analysis: Filter the suspensions and quantify the concentration of the dissolved compound in the filtrate using a calibrated HPLC method.

Melting Point

The melting point provides information about the purity and solid-state properties of the compound.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh a small amount of the crystalline compound into an aluminum pan.

  • Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Determination: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.

Table 1: Anticipated Physicochemical Properties of 7-(Piperidin-2-yl)quinoline

ParameterAnticipated Value/RangeRationale/Significance
pKa1 (Quinoline) 4.5 - 5.5Influences solubility and interactions in acidic environments. Based on the known pKa of quinoline (4.85).[4][8]
pKa2 (Piperidine) 9.0 - 11.0Determines the degree of ionization at physiological pH, impacting membrane permeability. Typical for secondary amines.
LogP 2.0 - 3.5Suggests moderate lipophilicity, favorable for oral absorption. Estimated based on the combined structural motifs.[4]
Aqueous Solubility pH-dependentExpected to be higher at lower pH due to protonation of the basic nitrogens.
Melting Point 150 - 200 °CProvides an indication of crystal lattice energy and purity.

Part 2: Comprehensive Stability Assessment and Forced Degradation Studies

Understanding the chemical stability of 7-(Piperidin-2-yl)quinoline is crucial for determining its shelf-life and for the development of a stable pharmaceutical formulation. Forced degradation studies are designed to identify potential degradation products and establish the intrinsic stability of the molecule.[1][6]

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a systematic approach to conducting forced degradation studies.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API 7-(Piperidin-2-yl)quinoline (Drug Substance) Solution Solution in appropriate solvent (e.g., ACN/Water) API->Solution Acid Acidic (e.g., 0.1 M HCl, 60°C) Solution->Acid Base Basic (e.g., 0.1 M NaOH, 60°C) Solution->Base Oxidative Oxidative (e.g., 3% H2O2, RT) Solution->Oxidative Thermal Thermal (e.g., 80°C, solid & solution) Solution->Thermal Photolytic Photolytic (ICH Q1B guidelines) Solution->Photolytic HPLC Stability-Indicating HPLC-UV/DAD Method Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photolytic->HPLC LCMS LC-MS/MS for Degradant Identification HPLC->LCMS If significant degradation MassBalance Mass Balance Calculation HPLC->MassBalance caption Workflow for Forced Degradation Studies Degradation_Pathways cluster_pathways Potential Degradation Pathways Parent 7-(Piperidin-2-yl)quinoline Oxidation Oxidation (N-oxides, hydroxylation) Parent->Oxidation Oxidative Stress (H2O2) Photodegradation Photodegradation (ring opening, dimerization) Parent->Photodegradation Photolytic Stress (UV/Vis Light) Hydrolysis Hydrolytic Cleavage (unlikely for this structure) caption Anticipated Degradation Pathways

Caption: Potential degradation pathways for 7-(Piperidin-2-yl)quinoline under stress conditions.

Oxidation of the nitrogen atoms to form N-oxides or hydroxylation of the aromatic ring are plausible degradation routes under oxidative stress. [9]Photodegradation may lead to more complex transformations, including ring cleavage or dimerization. [10]Hydrolysis of the C-N bonds is generally less likely under typical forced degradation conditions but should not be entirely ruled out.

Table 2: Summary of Forced Degradation Conditions and Expected Outcomes

Stress ConditionReagents/ConditionsPotential Degradation ProductsAnalytical Considerations
Acid Hydrolysis 0.1 M HCl, 60°CMinimal degradation expected.Monitor for any changes in the chromatogram.
Base Hydrolysis 0.1 M NaOH, 60°CMinimal degradation expected.Monitor for any changes in the chromatogram.
Oxidation 3% H₂O₂, RTN-oxides, hydroxylated quinoline derivatives.LC-MS/MS for identification of products with an increase in mass.
Thermal 80°C (solid & solution)Unlikely to cause significant degradation unless the molecule is thermally labile.Assess for any new peaks in the chromatogram.
Photostability ICH Q1B exposureHydroxylated derivatives, potential dimers or ring-opened products.Compare chromatograms of light-exposed and dark control samples.

Conclusion: A Roadmap to Successful Development

This technical guide provides a robust framework for the comprehensive physicochemical and stability profiling of 7-(Piperidin-2-yl)quinoline. The detailed experimental protocols and anticipated outcomes are grounded in established scientific principles and regulatory expectations. [1]By systematically evaluating the parameters outlined herein, researchers and drug development professionals can gain a deep understanding of this promising molecule, enabling informed decisions in formulation development, analytical method validation, and ultimately, the advancement of a safe and effective therapeutic agent. The successful application of these principles will pave the way for a more efficient and scientifically sound drug development process.

References

  • International Journal of Research in Pharmaceutical and Nano Sciences. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND.
  • Benchchem. (n.d.). Analytical methods for "Quinoline, (1-methylethyl)-".
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.
  • IJFMR. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
  • IJCRT.org. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY.
  • Acta Scientific. (2022, April 15). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy.
  • PubMed. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 7-Chloro-4-(piperazin-1-yl)quinoline.
  • (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Asian Journal of Research in Chemistry. (2014, January). Forced Degradation Study: An Important Tool in Drug Development.
  • ECORFAN-Bolivia Journal. (2018, June 15). The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for th.
  • (2025, June 2). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate.
  • (2022, June 24). Synthesis and Characterization of Some New Quinoline-2-one, Schiff bases, Pyrazole and Pyrazoline Compounds Derived From Hydrazide Containing Isoxazoline or Pyrimidine Cycles.
  • PubMed. (2013, June 1). Synthesis and evaluation of 7-chloro-4-(piperazin-1-yl)quinoline-sulfonamide as hybrid antiprotozoal agents.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of Piperidin-2-ylmethylacetate.
  • PMC. (n.d.). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents.
  • Benchchem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • (2022, July 15). View of The Chemical and Pharmacological Advancements of Quinoline: A Mini Review.
  • PMC. (n.d.). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres †.
  • PMC. (2023, January 11). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities.
  • Jetir.Org. (n.d.). PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES.
  • PMC. (2022, September 1). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.

Sources

Foundational

7-(Piperidin-2-yl)quinoline: Physicochemical Profiling and Analytical Methodologies in Early-Stage Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Analytical Guide Executive Summary In the landscape of medicinal chemistry, the optimization of ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Analytical Guide

Executive Summary

In the landscape of medicinal chemistry, the optimization of physicochemical properties is paramount for transitioning a "hit" compound into a viable "lead." 7-(Piperidin-2-yl)quinoline (CAS: 1337017-80-7) represents a highly privileged structural motif, functioning as a critical building block in the development of novel antimalarial therapies 1. By conjugating a lipophilic quinoline core with a basic, hydrophilic piperidine ring, this compound achieves a delicate physicochemical balance that is highly effective against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of Plasmodium falciparum.

As a Senior Application Scientist, I have structured this guide to provide an in-depth analysis of the compound's two most critical early-stage parameters: Molecular Weight (MW) and Partition Coefficient (LogP) . Furthermore, this whitepaper details self-validating analytical protocols to accurately measure these properties in a laboratory setting.

Physicochemical Profiling & Pharmacological Causality

Molecular Weight and Ligand Efficiency

The molecular formula of 7-(Piperidin-2-yl)quinoline is C₁₄H₁₆N₂ , yielding a highly favorable molecular weight of 212.29 g/mol 2.

The "Why" Behind the Metric: In drug design, maintaining a low molecular weight (well below the Lipinski threshold of 500 Da) is critical for maximizing Ligand Efficiency (LE). A MW of 212.29 g/mol provides a highly efficient scaffold, allowing medicinal chemists ample "molecular real estate" to add functional groups (such as halogens or alkyl chains) during hit-to-lead optimization without violating oral bioavailability rules.

Partition Coefficient (LogP) and Membrane Permeability

The partition coefficient (LogP) measures the differential solubility of the neutral compound in a hydrophobic solvent (1-octanol) versus a hydrophilic solvent (water). For 7-(Piperidin-2-yl)quinoline, the estimated LogP typically falls within the 2.0 to 2.8 range .

The "Why" Behind the Metric: The quinoline ring drives the lipophilicity required to cross the lipid bilayers of the parasite-infected erythrocyte. Conversely, the piperidine moiety (a basic amine with a pKa ~10-11) ensures adequate aqueous solubility and facilitates accumulation in the acidic digestive vacuole of the Plasmodium parasite via ion-trapping. This specific LogP range prevents the compound from becoming excessively lipophilic (which would lead to high plasma protein binding and poor free-drug concentration) while maintaining cellular permeability.

Quantitative Data Summary
PropertyValue / DescriptionPharmacological Implication
Chemical Name 7-(Piperidin-2-yl)quinolinePrivileged scaffold for antimalarials.
CAS Number 1337017-80-7Standard registry identifier 3.
Molecular Formula C₁₄H₁₆N₂Low complexity, high synthetic tractability.
Molecular Weight 212.29 g/mol Excellent Ligand Efficiency; high oral bioavailability potential.
Estimated LogP ~2.5Optimal balance for membrane crossing and aqueous solubility.
Mechanism Hemozoin InhibitionOvercomes artemisinin combination therapy (ACT) resistance.

Mechanistic Pathway: Hemozoin Inhibition

The primary mechanism of action for quinoline-based antimalarials involves the disruption of the parasite's hemoglobin degradation pathway. The piperidine moiety is strategically incorporated to enhance target binding and evade efflux pumps that cause chloroquine resistance 1.

G A Plasmodium falciparum Infection B Hemoglobin Degradation (Food Vacuole) A->B initiates C Toxic Free Heme (Ferriprotoporphyrin IX) B->C releases E Inhibition of Biocrystallization C->E normally forms Hemozoin D 7-(Piperidin-2-yl)quinoline Accumulation D->E blocks crystallization F Parasite Death (Toxicity via ROS) E->F leads to

Caption: Mechanism of action for quinoline-piperidine antimalarials.

Experimental Protocols: A Self-Validating System

To ensure absolute scientific integrity, theoretical values must be empirically verified. Below are the field-proven, step-by-step methodologies for determining the exact molecular weight and partition coefficient of 7-(Piperidin-2-yl)quinoline.

Protocol 1: Molecular Weight Verification via LC-HRMS (ESI+)

High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography is the gold standard for verifying the exact mass of basic nitrogenous compounds.

Causality Check: We use Electrospray Ionization in positive mode (ESI+) because the basic nitrogen atoms in the piperidine and quinoline rings readily accept protons (H+) in an acidic mobile phase, forming a stable [M+H]+ ion.

  • Sample Preparation: Dissolve 1 mg of 7-(Piperidin-2-yl)quinoline in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • System Calibration (Self-Validation): Inject a known tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix) to calibrate the mass axis. The mass error must be < 5 ppm before proceeding.

  • Chromatographic Separation: Inject 2 µL of the sample onto a C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Mass Detection: Scan in ESI+ mode from m/z 100 to 500.

  • Data Analysis: Extract the chromatogram for the theoretical [M+H]+ ion. The exact calculated mass for C₁₄H₁₆N₂ + H⁺ is 213.1386. Confirm that the observed isotopic pattern matches the theoretical distribution for 14 carbons and 2 nitrogens.

Protocol 2: Partition Coefficient (LogP) Determination via RP-HPLC

While the shake-flask method is traditional, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) according to OECD Test Guideline 117 is highly preferred for early-stage screening.

Causality Check: RP-HPLC is used because it is insensitive to minor impurities (which separate out on the column) and requires vastly less compound than shake-flask methods. The retention time on a hydrophobic C18 column directly correlates with the compound's lipophilicity.

G S1 Prepare Reference Compounds (Known LogP) S3 RP-HPLC Analysis (C18 Column, Isocratic) S1->S3 S2 Prepare 7-(Piperidin-2-yl)quinoline Sample S2->S3 S4 Determine Retention Times (tR) S3->S4 S5 Calculate Capacity Factor (k') S4->S5 S6 Construct Calibration Curve (Log k' vs LogP) S5->S6 References S7 Interpolate Sample LogP S5->S7 Sample S6->S7 Linear Regression

Caption: RP-HPLC workflow for determining the partition coefficient (LogP).

Step-by-Step RP-HPLC Procedure:

  • Mobile Phase Selection: Prepare an isocratic mobile phase of Methanol:Water (e.g., 60:40 v/v). Crucial Step: Buffer the aqueous phase to pH 11 using a volatile buffer (like ammonium hydroxide) to ensure the piperidine ring is fully deprotonated (neutral state). LogP only applies to the un-ionized form.

  • Reference Standards: Select 5-6 reference compounds with known LogP values spanning from 1.0 to 4.0 (e.g., Aniline, Benzene, Toluene, Chlorobenzene, Naphthalene).

  • Dead Time (t₀) Measurement: Inject an unretained marker (e.g., Uracil or Thiourea) to determine the column dead time (t₀).

  • Data Acquisition: Inject the reference standards and the 7-(Piperidin-2-yl)quinoline sample. Record the retention time (tR) for each peak.

  • Capacity Factor Calculation: Calculate the capacity factor (k') for all compounds using the formula: k' = (tR - t₀) / t₀.

  • Calibration Curve (Self-Validation): Plot Log(k') versus the known LogP values of the reference standards. Perform a linear regression. The protocol is validated if the correlation coefficient (R²) is ≥ 0.99.

  • LogP Interpolation: Use the linear regression equation to calculate the LogP of 7-(Piperidin-2-yl)quinoline based on its measured Log(k').

Conclusion

7-(Piperidin-2-yl)quinoline represents an optimized intersection of low molecular weight (212.29 g/mol ) and balanced lipophilicity (LogP ~2.5). These properties make it an exceptionally viable candidate for further derivatization in the pursuit of next-generation antimalarials capable of circumventing existing resistance pathways. Rigorous analytical validation using HRMS and RP-HPLC ensures that downstream in vitro and in vivo pharmacokinetic models are built upon structurally sound data.

References

Sources

Exploratory

Structure-Activity Relationship (SAR) Studies of 7-(Piperidin-2-yl)quinoline: A Novel Scaffold for Overcoming Antimalarial Resistance

Executive Summary The relentless emergence of Plasmodium falciparum strains resistant to artemisinin-based combination therapies (ACTs) and legacy 4-aminoquinolines (e.g., chloroquine) has created an urgent mandate for n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless emergence of Plasmodium falciparum strains resistant to artemisinin-based combination therapies (ACTs) and legacy 4-aminoquinolines (e.g., chloroquine) has created an urgent mandate for novel antimalarial chemotypes[1]. In recent years, 7-(Piperidin-2-yl)quinoline (CAS 1337017-80-7) has emerged as a highly privileged scaffold in medicinal chemistry[2]. By covalently hybridizing a hemozoin-inhibiting quinoline core with a lysosomotropic piperidine moiety, this conjugate bypasses traditional efflux-mediated resistance mechanisms, demonstrating nanomolar efficacy against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) parasitic strains[1][3].

This technical guide deconstructs the structure-activity relationship (SAR) dynamics of the 7-(piperidin-2-yl)quinoline scaffold, detailing the mechanistic causality behind its design, and providing self-validating experimental workflows for hit-to-lead optimization.

Mechanistic Rationale: The Dual-Action Pharmacophore

The efficacy of 7-(piperidin-2-yl)quinoline derivatives is not coincidental; it is the result of a highly calculated physicochemical design that exploits the unique biology of the Plasmodium parasite's digestive vacuole (DV).

Lysosomotropism and pH Trapping

During the intraerythrocytic stage, P. falciparum degrades host hemoglobin within its acidic DV (pH ~5.0–5.4)[4]. The piperidine ring in the 7-PQ scaffold acts as a weakly basic side chain. In the neutral pH of the blood plasma (pH 7.4), the molecule remains unprotonated and lipophilic, allowing it to freely diffuse across the erythrocyte and parasite membranes. Upon entering the acidic DV, the secondary amine of the piperidine ring becomes protonated. This ionization renders the molecule membrane-impermeable, effectively "trapping" it within the vacuole and leading to massive intracellular drug accumulation[4].

Hemozoin (β-Hematin) Inhibition

Hemoglobin proteolysis releases toxic free heme (ferriprotoporphyrin IX), which the parasite normally detoxifies by crystallizing it into inert hemozoin (β-hematin)[5]. Once concentrated in the DV, the quinoline core of the 7-PQ scaffold forms a stable π-π stacking complex with the porphyrin ring of the free heme[6]. This complexation sterically blocks the growing face of the hemozoin crystal, leading to a lethal buildup of redox-active free heme that induces lipid peroxidation and parasite death[6][7].

Mechanism A Erythrocyte (pH ~7.4) B Digestive Vacuole (pH ~5.0) A->B Parasite Digestion C Free Heme (Toxic) B->C Hb Proteolysis D Hemozoin (Non-Toxic) C->D Crystallization G 7-PQ:Heme Complex (π-π Stacking) C->G Intercepted E 7-PQ Scaffold (Unprotonated) F Protonated 7-PQ (Ion Trapped) E->F Diffusion & Protonation F->G Binding G->D Inhibition

Mechanism of hemozoin inhibition and pH trapping by 7-(piperidin-2-yl)quinoline.

Structure-Activity Relationship (SAR) Dynamics

Optimizing the 7-(piperidin-2-yl)quinoline scaffold requires balancing lipophilicity (for membrane permeation), pKa (for optimal DV accumulation), and steric geometry (for heme binding).

Quinoline Core Modifications

Substitutions on the quinoline ring dictate the strength of the π-π interaction with heme.

  • 4-Amino Substitution: Introducing an amino group at the C4 position drastically enhances antiplasmodial activity, shifting IC50 values into the low nanomolar range[3].

  • Halogenation: The addition of electron-withdrawing groups, such as a 7-chloro or 8-trifluoromethyl moiety, increases the metabolic stability of the core and enhances lipophilicity, which is critical for overcoming chloroquine-resistance transporter (PfCRT) mutations[8].

Piperidine Ring Functionalization

The basicity of the piperidine nitrogen is the primary driver of lysosomotropism.

  • N-Alkylation: Converting the secondary amine of the piperidine ring to a tertiary amine (e.g., N-methylation) generally results in a significant drop in antiplasmodial activity[6]. This causality is tied to the alteration of the compound's pKa, which suboptimally shifts the protonation equilibrium in the DV, reducing ion trapping.

  • Stereochemistry: The spatial orientation of the piperidine ring relative to the quinoline core impacts steric hindrance during heme complexation. Specific enantiomers often exhibit up to a 2-fold difference in potency[8].

Quantitative SAR Summary

The table below synthesizes the pharmacological impact of key structural modifications on the base scaffold against sensitive (NF54) and resistant (K1) strains.

Compound DerivativeR1 (Quinoline Core)R2 (Piperidine Ring)IC50 NF54 (nM)IC50 K1 (nM)Selectivity Index (SI)*
Chloroquine (Ref) --10.5185.0>100
7-PQ (Base) 7-H2-yl (Secondary NH)85.0110.0>50
Derivative A 4-Amino, 7-Chloro2-yl (Secondary NH)12.026.0>200
Derivative B 4-Amino, 7-Chloro2-yl (N-Methyl)45.088.0>100
Derivative C 8-Trifluoromethyl2-yl (Secondary NH)15.025.0>150

*Selectivity Index (SI) = CC50 (Vero cells) / IC50 (NF54).

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of novel 7-PQ derivatives must utilize a self-validating system: a phenotypic screening assay to confirm biological efficacy, followed immediately by a cell-free mechanistic assay to validate the specific target (hemozoin inhibition).

Protocol 1: In Vitro Antiplasmodial Efficacy Assay (SYBR Green I)

Causality: Human erythrocytes are anucleate (lacking DNA). Therefore, when infected red blood cells are treated with the fluorescent intercalating dye SYBR Green I, the resulting fluorescence is exclusively proportional to the proliferation of parasitic DNA. This provides a highly sensitive, high-throughput readout for parasite survival.

  • Culture Preparation: Culture P. falciparum strains (NF54 and K1) in human O+ erythrocytes using RPMI 1640 medium supplemented with 0.5% ALbumax II, maintained at 37°C under a hypoxic gas mixture (5% O2, 5% CO2, 90% N2).

  • Compound Plating: Dispense serial dilutions of the 7-PQ derivatives (ranging from 10 µM to 0.5 nM) into 96-well microtiter plates.

  • Incubation: Add parasite cultures at 1% parasitemia and 2% hematocrit. Incubate for 72 hours.

  • Lysis and Staining: Freeze plates at -80°C to lyse erythrocytes. Thaw and add 100 µL of lysis buffer containing 2x SYBR Green I dye.

  • Quantification: Measure fluorescence (Excitation: 485 nm, Emission: 530 nm). Calculate IC50 values using non-linear regression analysis.

Protocol 2: β-Hematin Formation Inhibition Assay (BHIA)

Causality: To prove that the phenotypic death observed in Protocol 1 is driven by the intended mechanism (and not off-target cytotoxicity), this cell-free assay mimics the acidic environment of the DV to measure direct inhibition of heme crystallization[6].

  • Hemin Preparation: Dissolve hemin (ferriprotoporphyrin IX chloride) in 0.1 M NaOH to a concentration of 2 mM.

  • Reaction Assembly: In a 96-well plate, combine 50 µL of hemin solution, 50 µL of the 7-PQ compound (at varying concentrations), and 100 µL of 0.5 M sodium acetate buffer (pH 5.0) to initiate crystallization.

  • Incubation: Incubate the mixture at 37°C for 18 hours to allow β-hematin formation.

  • Solubilization: Add 40 µL of 0.1 M NdCl3 to precipitate the formed β-hematin, followed by washing. Solubilize the unreacted free heme using 0.1 M NaOH.

  • Spectrophotometry: Measure absorbance at 405 nm. A decrease in absorbance indicates successful inhibition of β-hematin crystallization.

Workflow S1 1. Scaffold Synthesis (7-PQ Core Modifications) S2 2. In Vitro Efficacy (SYBR Green I Assay) S1->S2 Library Generation S3 3. Mechanistic Validation (β-Hematin Inhibition) S2->S3 Active Hits (IC50 < 100 nM) S4 4. Cytotoxicity Profiling (Vero Cells, MTT Assay) S3->S4 Confirmed Mechanism S5 5. Lead Selection (SI > 100, IC50 < 50 nM) S4->S5 Therapeutic Window

Hit-to-lead SAR screening workflow for quinoline-piperidine antimalarial conjugates.

Pharmacokinetics & Cytotoxicity Profiling

A persistent challenge in quinoline-based drug development is off-target mammalian cytotoxicity. Fortunately, 7-(piperidin-2-yl)quinoline derivatives generally exhibit an excellent safety profile. Cytotoxicity is standardly evaluated using the MTT assay on mammalian cell lines, such as Vero (monkey kidney) or HepG2 (human liver) cells[8].

The viability of a lead compound is determined by its Selectivity Index (SI) . Optimized 4-aminoquinoline-piperidine hybrids frequently achieve an SI > 100, indicating that the concentration required to kill mammalian cells is more than 100 times higher than the concentration required to eradicate the parasite[7]. This wide therapeutic window is largely attributed to the highly specific, parasite-dependent mechanism of hemozoin inhibition, a biological process that does not exist in human biology.

Conclusion

The 7-(Piperidin-2-yl)quinoline scaffold represents a highly rational, mechanistic approach to antimalarial drug design. By combining the heme-binding affinity of the quinoline core with the optimal pKa of the piperidine ring, researchers can engineer molecules that aggressively accumulate in the parasite's digestive vacuole and overcome existing drug efflux mechanisms. Future hit-to-lead optimization should focus on fine-tuning the stereochemistry of the piperidine ring and exploring novel linker dynamics to further depress IC50 values against multi-drug resistant strains.

References

  • Benchchem : 7-(Piperidin-2-yl)quinoline. Benchchem Product Catalog. 2

  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation . PubMed Central (PMC). 3

  • Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents . PubMed. 1

  • Recent advances in understanding the mechanism of hemozoin (malaria pigment) formation . ResearchGate. 5

  • Quinoline–Pyrimidine Hybrids: Synthesis, Antiplasmodial Activity, SAR, and Mode of Action Studies . Journal of Medicinal Chemistry - ACS Publications. 6

  • Is structural hybridization invoking new dimensions for antimalarial drug discovery research? . PubMed Central (PMC). 8

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview . RSC Advances (RSC Publishing). 4

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine . PubMed Central (PMC). 9

  • Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents . ResearchGate. 10

  • Quinoline–Pyrimidine Hybrids: Synthesis, Antiplasmodial Activity, SAR, and Mode of Action Studies . Academia.edu. 7

Sources

Protocols & Analytical Methods

Method

A Robust, Validated RP-HPLC Method for the Quantification of 7-(Piperidin-2-yl)quinoline

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performanc...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 7-(Piperidin-2-yl)quinoline. This compound, featuring both a quinoline core and a piperidine moiety, presents unique analytical challenges, primarily due to the basic nature of its nitrogen-containing heterocyclic rings. Such characteristics can lead to poor peak shape and unreliable quantification on traditional silica-based columns. This guide explains the causal logic behind the strategic selection of a modern stationary phase and the optimization of mobile phase pH to overcome these issues. The final, validated method demonstrates excellent performance characteristics in accordance with ICH Q2(R1) guidelines, making it suitable for quality control, stability testing, and research applications in drug development.

Introduction and Analytical Challenge

7-(Piperidin-2-yl)quinoline is a heterocyclic compound of significant interest in medicinal chemistry, with structural motifs common in the development of novel therapeutic agents.[1] Accurate quantification is essential for ensuring the quality, safety, and efficacy of any potential drug substance or product.

The primary analytical challenge in the HPLC analysis of this molecule stems from its chemical structure. It contains two basic nitrogen atoms: one in the quinoline ring and a secondary amine in the piperidine ring. In reversed-phase chromatography, basic compounds are notorious for interacting with residual silanol groups on the surface of silica-based stationary phases.[2][3] These silanols can become deprotonated (negatively charged) at moderate pH levels, leading to a strong secondary ionic interaction with the protonated (positively charged) basic analyte. This interaction causes significant peak tailing, reduced column efficiency, and poor reproducibility.[4][5] Therefore, a successful method must be explicitly designed to mitigate these undesirable interactions.

Method Development Strategy: A Rationale-Driven Approach

Our strategy focuses on controlling the ionization states of both the analyte and the stationary phase to achieve a symmetric peak shape and stable retention. This involves careful selection of the column chemistry and precise control of the mobile phase pH.

Stationary Phase Selection

The choice of stationary phase is the most critical factor in achieving good peak shape for basic analytes.[6]

  • Causality: Early HPLC columns ("Type A" silica) had a high concentration of acidic silanol groups and metal impurities, which exacerbated peak tailing for basic compounds.[7] Modern columns are manufactured using high-purity ("Type B") silica with minimal metal content and employ advanced end-capping techniques. End-capping uses small, less sterically hindered silanes to bond with and shield the majority of the residual silanols, making them unavailable for interaction with the analyte.[3]

  • Selection: A high-purity, end-capped C18 column was selected as the optimal starting point. The C18 phase provides the necessary hydrophobic retention for the molecule, while the advanced silica technology minimizes the potential for silanol interactions. Columns with alternative selectivities, such as Phenyl-Hexyl, could also be considered to leverage π-π interactions with the quinoline ring system.[6]

Mobile Phase Optimization

The mobile phase composition, particularly its pH, is a powerful tool for controlling retention and selectivity.[8][9]

  • Rationale for pH Control: To prevent peak tailing, the secondary ionic interaction between the analyte and silanols must be eliminated. The most effective strategy is to operate at a low mobile phase pH (e.g., pH 2.5-3.5).[10][11] Under these acidic conditions:

    • The basic nitrogens of 7-(Piperidin-2-yl)quinoline are fully protonated, carrying a consistent positive charge.

    • The ionization of the residual silanol groups on the stationary phase is suppressed, keeping them in their neutral, non-ionic form.[7] This ensures that retention is governed primarily by the desired hydrophobic interactions of the reversed-phase mechanism, leading to sharp, symmetrical peaks.

  • Choice of Acidic Modifier: Formic acid (0.1%) is an excellent choice as it is compatible with mass spectrometry (MS) and effectively controls the pH in the desired range. Phosphoric acid is another effective, non-volatile alternative for UV-only detection.[12][13]

  • Organic Modifier: Acetonitrile is generally preferred over methanol as it often provides better peak efficiency and lower backpressure.[14] The ratio of acetonitrile to the aqueous buffer is adjusted to achieve an optimal retention time, typically between 2 and 10 minutes.

Detector Wavelength Selection

The quinoline ring system contains a strong chromophore, making UV detection highly suitable.[15] A Diode Array Detector (DAD) can be used to scan the UV spectrum of the analyte to identify the wavelength of maximum absorbance (λ-max), thereby maximizing sensitivity. For quinoline and its derivatives, strong absorbance is typically observed around 254 nm and other wavelengths.[16][17]

Detailed Application Protocol: Quantification of 7-(Piperidin-2-yl)quinoline

This protocol describes the final, optimized method for the analysis of 7-(Piperidin-2-yl)quinoline.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a gradient pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[12]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), based on high-purity, end-capped silica.[17]

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (High-Purity, e.g., Milli-Q or 18.2 MΩ·cm)

    • Formic Acid (Analytical Grade)

    • 7-(Piperidin-2-yl)quinoline Reference Standard

  • Labware: Calibrated analytical balance, volumetric flasks, pipettes, and 0.45 µm syringe filters.[18]

Chromatographic Conditions

All quantitative data and operating parameters are summarized in the table below.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 70% A / 30% B (Isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes

Note: The isocratic mobile phase composition may require minor adjustments based on the specific C18 column used to achieve a target retention time of approximately 5-7 minutes.

Preparation of Solutions
  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1.0 mL of formic acid to 1000 mL of high-purity water.

    • To prepare Mobile Phase B, add 1.0 mL of formic acid to 1000 mL of acetonitrile.

    • Degas both mobile phases using sonication or vacuum filtration before use.[12]

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of the 7-(Piperidin-2-yl)quinoline reference standard.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent (e.g., 50:50 mixture of Mobile Phase A and B).

  • Working Standard Solutions (for Linearity):

    • Prepare a series of at least five calibration standards by serially diluting the Standard Stock Solution to cover the expected concentration range of the samples (e.g., 5, 10, 25, 50, 100 µg/mL).

Sample Preparation Protocol

The goal of sample preparation is to produce a clean, particle-free solution of the analyte at a concentration that falls within the linear range of the calibration curve.[19][20]

  • For Drug Substance: a. Accurately weigh a portion of the substance and dissolve it in the diluent to achieve a target concentration (e.g., 50 µg/mL). b. Filter the solution through a 0.45 µm syringe filter directly into an HPLC vial.[21]

  • For Pharmaceutical Formulations (e.g., Tablets): a. Weigh and finely powder a representative number of tablets (e.g., 10 tablets). b. Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask. c. Add a suitable solvent (e.g., mobile phase diluent) and sonicate for 15-20 minutes to fully dissolve the active ingredient. d. Dilute to volume with the same solvent and mix well. e. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[12]

Analysis Workflow

HPLC Analysis Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_solutions Prepare Mobile Phase, Standards & Samples equilibrate Equilibrate System (Stable Baseline) prep_solutions->equilibrate sst System Suitability Test (SST) equilibrate->sst calibrate Inject Standards (Build Calibration Curve) sst->calibrate If SST Passes analyze Inject Samples calibrate->analyze process Integrate Peaks analyze->process calculate Calculate Concentration (from Calibration Curve) process->calculate report Generate Report calculate->report Method Development and Validation Funnel A Analyte Characterization (Basic, UV Chromophore) B Method Scouting (Column, Mobile Phase pH, Solvent) A->B C Method Optimization (Fine-tune %B, Flow Rate, Temp) B->C D Final Optimized Method C->D E Method Validation (ICH Q2 R1) D->E F Specificity G Linearity & Range H Accuracy I Precision J LOD & LOQ K Robustness

Caption: Method development and validation process overview.

Validation Parameters and Acceptance Criteria
ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), reference standard, and sample. Assess peak purity using a DAD.The analyte peak should be free from interference from blank or placebo at its retention time. Peak purity index > 0.995.
Linearity Analyze at least five concentrations across the proposed range. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range is established by confirming linearity, accuracy, and precision at the lower and upper concentrations.Typically 80% to 120% of the target assay concentration.
Accuracy Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Six replicate analyses of the same sample or one concentration level. Intermediate Precision: Repeatability test performed by a different analyst on a different day or with a different instrument.RSD ≤ 2.0% for both repeatability and intermediate precision.
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) of a low-concentration standard or from the standard deviation of the response and the slope of the calibration curve.LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1.
Robustness Intentionally vary method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on results and SST.System suitability parameters must pass under all varied conditions. Results should remain within acceptable limits.

Conclusion

This application note presents a comprehensive, rationale-driven guide to developing and validating a robust RP-HPLC method for the quantification of 7-(Piperidin-2-yl)quinoline. By understanding the analyte's chemical properties and strategically using a modern, end-capped C18 column with a low-pH mobile phase, the common issue of peak tailing for basic compounds is effectively eliminated. The detailed protocol for the final method and its validation according to ICH guidelines ensures that the procedure is accurate, precise, and suitable for its intended use in a regulated research and development environment.

References

  • Hawks, C. How to avoid the tailing problem of basic compounds in HPLC analysis? UHPLCS Scientific Instruments.

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.

  • Dong, M. W. (2024). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC.

  • Wiczling, P., Struck-Lewicka, W., & Kaliszan, R. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online.

  • Axion Labs. (2022). HPLC Peak Tailing.

  • Taylor & Francis Online. (2018). Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria.

  • Benchchem. 7-(Piperidin-2-yl)quinoline.

  • Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC?

  • Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.

  • Waters Corporation. (2020). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?

  • Organomation. HPLC Sample Preparation.

  • Agilent Technologies. Control pH During Method Development for Better Chromatography.

  • KNAUER Wissenschaftliche Geräte GmbH. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.

  • ResearchGate. UV spectra of free quinolines (1–8) in n-hexane (red line), chloroform...

  • Benchchem. A Comparative Guide to Spectrophotometric Determination of Quinoline-Based Compounds.

  • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis.

  • Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives.

  • Benchchem. Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?

  • Journal of Laboratory Automation. (2012). Generic Automated Sample Preparation Including Online HPLC Analysis for Application within the Pharmaceutical Industry.

  • ResearchGate. UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and...

  • ResearchGate. (2022). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.

  • MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives.

  • MicroSolv Technology Corporation. (2024). Improving Separation of Peaks in RP HPLC.

  • PubMed. (1974). [UV-spectrophotometry in drug control. 14. Characterization and determination of drugs with quinoline and isoquinoline chromophores].

  • ResearchGate. (2024). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.

  • Phenomenex. HPLC Column Selection Guide.

  • Benchchem. Application Note: HPLC Analysis of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol.

  • International Journal of Pharmaceutical and Bio-Medical Science. (2022). RP-HPLC analytical method development and validation for newly synthesized n-{[6-methoxy-2-(morpholin-4-yl)quinolin-3-yl]methyl}-4h-1,2,4-triazol-4-amine.

  • SIELC Technologies. Separation of Piperidine, 1-acetyl- on Newcrom R1 HPLC column.

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

  • PubMed. (2006). High performance liquid chromatographic analysis of MS23 piperidine analog MSP001 in rat plasma.

  • International Council for Harmonisation. Quality Guidelines.

  • Waters Blog. (2017). Infographic: What's the Best Column for Polar Compound Retention?

  • Sigma-Aldrich. HPLC and UHPLC Column Selection Guide.

  • SpringerLink. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).

  • Waters Corporation. Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.

  • SIELC Technologies. Polar Compounds.

  • R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.

  • Welch Materials, Inc. (2023). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.

  • Nature. (2018). Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties.

  • Wikipedia. Quinoline.

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Application

Application Note: In Vivo Dosing Protocols and Pharmacokinetic Profiling for 7-(Piperidin-2-yl)quinoline in Murine Models

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Application: Preclinical Antimalarial Drug Discovery & Pharmacokinetics Introduction & Mechanistic Rationale 7-(Piperidin-2-yl)quinoline (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Application: Preclinical Antimalarial Drug Discovery & Pharmacokinetics

Introduction & Mechanistic Rationale

7-(Piperidin-2-yl)quinoline (CAS 1337017-80-7) represents a highly privileged structural motif in medicinal chemistry, particularly in the development of next-generation antimalarial therapeutics [1]. As resistance to artemisinin combination therapies (ACT) and legacy 4-aminoquinolines accelerates, the strategic hybridization of a quinoline core with a piperidine ring offers a critical pathway to overcome drug-resistant Plasmodium falciparum strains [1], [4].

The Causality of Structural Design:

  • Quinoline Core: Acts as the primary pharmacophore. Because it is a weak base, it accumulates in the acidic digestive vacuole of the Plasmodium parasite. Here, it binds to toxic free heme (ferriprotoporphyrin IX) released during hemoglobin degradation, preventing its biocrystallization into inert hemozoin. The resulting buildup of free heme rapidly induces parasite death [1].

  • Piperidine Moiety: The addition of the lipophilic piperidine ring at the 7-position serves two vital functions. First, it significantly enhances the compound's metabolic stability and oral bioavailability [3]. Second, the steric bulk of the piperidine ring alters the drug's interaction with mutated Plasmodium falciparum chloroquine resistance transporter (PfCRT) proteins, effectively bypassing efflux-mediated resistance mechanisms [1], [4].

MOA HGB Host Hemoglobin HEME Free Heme (Toxic) HGB->HEME Proteolysis HZ Hemozoin (Non-toxic) HEME->HZ Biocrystallization DEATH Parasite Death HEME->DEATH Accumulation DRUG 7-(Piperidin-2-yl)quinoline DRUG->HZ Inhibits

Mechanistic pathway of 7-(Piperidin-2-yl)quinoline inhibiting hemozoin biocrystallization.

Pre-Dosing Pharmacokinetic (PK) Profiling

Before initiating efficacy trials, establishing the absorption, distribution, metabolism, and excretion (ADME) profile is mandatory to justify the dosing intervals and vehicle selection.

Vehicle Formulation
  • Rationale: 7-(Piperidin-2-yl)quinoline is highly lipophilic. Aqueous suspensions often lead to erratic gastrointestinal absorption and variable blood concentrations.

  • Protocol: Formulate stock solutions in 100% Polyethylene Glycol 400 (PEG-400) or a co-solvent mixture (e.g., 10% DMSO, 40% PEG-400, 50% sterile saline) one day prior to dosing [2]. PEG-400 ensures complete dissolution, preventing precipitation upon intravenous injection or oral gavage.

PK Dosing and Sampling
  • Subjects: Healthy female CF1 or Swiss Webster mice (6–8 weeks old).

  • Administration: Administer a single Intravenous (IV) dose (e.g., 2 mg/kg via tail vein) and a single Per Os (PO) dose (e.g., 10 mg/kg via oral gavage) to separate cohorts (n=4 per group).

  • Sampling: Collect 20 µL serial blood samples via saphenous vein puncture at 0.25, 0.5, 1, 2, 4, 8, 24, and 48 hours post-dose.

  • Analysis: Extract plasma and quantify compound concentrations using LC-MS/MS to calculate T1/2​ , Cmax​ , AUC , and oral bioavailability (%F).

Table 1: Target Pharmacokinetic Parameters for Piperidine-Quinoline Conjugates
PK ParameterTypical RangeBiological & Experimental Significance
Half-life ( T1/2​ ) 27.2 – 84.0 hExtended bloodstream residence time justifies a once-daily (q.d.) dosing regimen [2], [3].
Bioavailability (%F) 43% – 76%High oral absorption confirms the suitability of PO administration for efficacy trials[2], [3].
Intrinsic Clearance ModerateIndicates sufficient metabolic stability against hepatic cytochrome P450 degradation [2].

In Vivo Efficacy: Modified Peters' 4-Day Suppressive Test

The gold standard for evaluating blood-stage antimalarial efficacy is the modified Peters' 4-day suppressive test [2], [3]. This protocol is designed as a self-validating system: the inclusion of a vehicle-only control cohort ensures the lethality of the parasite strain is confirmed, while a positive control (e.g., Chloroquine or Artesunate) validates the assay's sensitivity.

Experimental Preparation
  • Murine Model: Female CF1 mice (n=4 to 5 per dose group). Why CF1? This outbred strain provides a highly reproducible and robust parasitemia trajectory when infected with lethal Plasmodium strains, accurately mimicking severe human malaria [2].

  • Parasite Strain: Plasmodium yoelii (lethal Kenya strain MR4 MRA-428). This strain is preferred for blood-stage suppression assays due to its synchronous replication [2].

Step-by-Step Dosing Protocol
  • Inoculation (Day 0): Intravenously inject mice with 2.5×104 to 5.0×104 P. yoelii-infected erythrocytes. Causality: IV inoculation ensures an immediate onset of blood-stage infection, bypassing the variable liver-stage incubation period[2].

  • First Dose (Day 0): Exactly 2 hours post-infection, administer the first dose of 7-(Piperidin-2-yl)quinoline via oral gavage. Causality: Dosing at 2 hours targets the parasites during their initial entry and replication cycle in the host bloodstream [3].

  • Subsequent Dosing (Days 1–3): Administer doses at 24, 48, and 72 hours post-infection. Standard fixed-dose screening begins at 2.5 mg/kg/day, escalating up to 50 mg/kg/day for dose-response mapping [2].

  • Parasitemia Evaluation (Day 4): On the fifth day (96 hours post-infection), collect tail-vein blood. Prepare Giemsa-stained thin blood smears or utilize SYBR Green I flow cytometry to determine the percentage of infected erythrocytes.

  • Survival Tracking (Days 5–28): Monitor mice daily. A compound is considered to have achieved a Non-Recrudescence Dose (NRD) if the animal survives to Day 28 with zero detectable parasitemia [2], [3].

Workflow MICE Murine Model (CF1 Mice) INOC Day 0: IV Inoculation (P. yoelii) MICE->INOC DOSE1 Day 0: 1st Dose (2 hrs post-infection) INOC->DOSE1 DOSE2 Days 1-3: Daily Dosing (24h intervals) DOSE1->DOSE2 ASSAY Day 4: Parasitemia Assay (Giemsa/Flow) DOSE2->ASSAY SURV Days 5-28: Survival & Recrudescence ASSAY->SURV

Modified Peters' 4-day suppressive test workflow for in vivo antimalarial efficacy.

Table 2: In Vivo Efficacy Metrics Interpretation
Efficacy MetricTypical Dose RangeDefinition & Experimental Value
ED50​ 0.32 – 2.5 mg/kg/dayDose required to suppress parasitemia by 50% relative to vehicle control on Day 4 [2].
ED90​ 0.51 – 5.0 mg/kg/dayDose required to suppress parasitemia by 90% relative to vehicle control on Day 4 [2].
NRD 10 – 16 mg/kg/dayNon-Recrudescence Dose: Complete clearance of infection with no relapse up to Day 28 [3].

Troubleshooting & Quality Control

  • Erratic Parasitemia in Controls: If vehicle-control mice do not reach expected parasitemia levels (~10-20% by Day 4), verify the viability of the P. yoelii inoculum. Ensure erythrocytes are freshly thawed and maintained on ice prior to IV injection.

  • Compound Precipitation: If 7-(Piperidin-2-yl)quinoline precipitates in the syringe, increase the PEG-400 ratio or gently sonicate the formulation in a 37°C water bath for 10 minutes prior to dosing.

  • Toxicity Masking Efficacy: Monitor mice for acute weight loss (>20% body weight) or lethargy independent of parasitemia. High doses (>50 mg/kg) of lipophilic quinolines can sometimes induce off-target neurotoxicity or cardiotoxicity.

References

  • Benchchem. 7-(Piperidin-2-yl)quinoline | Benchchem.
  • Antimicrobial Agents and Chemotherapy - ASM Journals.
  • ChemRxiv. Discovery of amodiachins, a novel class of 4-aminoquinoline antimalarials active against multidrug-resistant Plasmodium falciparum.
  • PMC. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR)
Method

NMR spectroscopy characterization techniques for 7-(Piperidin-2-yl)quinoline

Application Note: Advanced NMR Spectroscopy Characterization Protocols for 7-(Piperidin-2-yl)quinoline Executive Summary 7-(Piperidin-2-yl)quinoline (CAS 1337017-80-7) is a high-value heterocyclic scaffold frequently uti...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced NMR Spectroscopy Characterization Protocols for 7-(Piperidin-2-yl)quinoline

Executive Summary

7-(Piperidin-2-yl)quinoline (CAS 1337017-80-7) is a high-value heterocyclic scaffold frequently utilized in medicinal chemistry, particularly in the hit-to-lead optimization of novel antimalarial therapeutics 1. Structurally, it merges an electron-deficient aromatic quinoline core with a basic, aliphatic piperidine ring. This dual-pharmacophore nature presents unique challenges for Nuclear Magnetic Resonance (NMR) spectroscopy, including aromatic signal overlap, concentration-dependent stacking, and complex aliphatic spin systems driven by conformational dynamics. This application note provides a comprehensive, self-validating workflow for the unambiguous structural elucidation of 7-(Piperidin-2-yl)quinoline.

Mechanistic Challenges in NMR Characterization

To design an effective NMR protocol, we must first understand the physical chemistry dictating the molecule's behavior in solution. Do not simply run a standard 1D spectrum; experimental parameters must be chosen to mitigate the following phenomena:

  • Concentration-Dependent π−π Stacking: Quinolines are highly prone to self-association through dipole-dipole and π−π stacking interactions. This phenomenon causes non-exchangeable aromatic protons to exhibit significant concentration-dependent chemical shifts 2. Causality: If sample concentration is not strictly controlled (kept below 50 mM), batch-to-batch spectral comparisons will fail, and literature matching will be impossible.

  • Piperidine Conformational Dynamics: The piperidine ring undergoes rapid chair-chair interconversion. If the rate of this exchange approaches the NMR timescale, it leads to severe line broadening of the aliphatic signals. Furthermore, the 14 N nucleus possesses a quadrupole moment that can broaden adjacent proton signals (H2' and H6') 3. Causality: Standard 1D 1 H NMR may yield unresolved multiplets; Variable Temperature (VT) NMR or solvent swapping is required to sharpen these resonances.

  • Regiochemical Ambiguity: Confirming that the piperidine ring is attached specifically at the C7 position of the quinoline requires mapping through-bond connectivities across the inter-ring C-C bond, necessitating 2D Heteronuclear Multiple Bond Correlation (HMBC) 4.

Strategic Workflow

The following diagram illustrates the logical progression from sample preparation to final structural validation.

G Start Sample Prep: 7-(Piperidin-2-yl)quinoline OneD 1D 1H & 13C NMR (Initial Screening) Start->OneD CheckOverlap Signal Overlap or Broadening? OneD->CheckOverlap VTNMR VT-NMR / Solvent Swap (Resolve Dynamics) CheckOverlap->VTNMR Yes (Dynamics) TwoD 2D NMR Suite (COSY, HSQC, HMBC) CheckOverlap->TwoD No VTNMR->TwoD HMBC HMBC Analysis: Confirm C7-C2' Linkage TwoD->HMBC NOESY NOESY/ROESY: Spatial Conformation TwoD->NOESY Valid Self-Validated Structure HMBC->Valid NOESY->Valid

Logical workflow for NMR structural elucidation of 7-(Piperidin-2-yl)quinoline.

Quantitative Reference Data

To facilitate rapid spectral assignment, Table 1 summarizes the expected 1 H and 13 C chemical shifts for 7-(Piperidin-2-yl)quinoline in CDCl 3​ . These values are extrapolated from the established peri-coupling and substituent effects of quinoline derivatives 5 and substituted piperidines.

Table 1: Predicted NMR Chemical Shifts and Key Correlations (CDCl 3​ , 298 K)

MoietyPosition 1 H Shift (ppm)Multiplicity & Integration 13 C Shift (ppm)Key HMBC Correlations ( 1 H 13 C)
Quinoline 28.80 - 8.95dd, 1H~150.5C4, C8a
37.30 - 7.45dd, 1H~121.0C4a
48.10 - 8.20dd, 1H~136.0C2, C5, C8a
4a--~128.0-
57.75 - 7.85d, 1H~127.5C4, C7, C8a
67.50 - 7.60dd, 1H~124.5C4a, C8
7--~145.0-
88.00 - 8.10d (narrow), 1H~129.0C4a, C6, C2'
8a--~148.5-
Piperidine 1' (NH)2.00 - 2.50br s, 1H--
2'3.70 - 4.00dd, 1H~60.5C7, C6, C8 (Linkage Proof)
3'1.50 - 1.90m, 2H~30.0C2', C4', C5'
4'1.40 - 1.70m, 2H~25.5C2', C6'
5'1.40 - 1.70m, 2H~25.5C3', C6'
6'2.70 - 3.20m, 2H~47.0C2', C4', C5'

Experimental Protocols

Protocol A: Sample Preparation for Concentration-Independent Shifts

Self-Validation Check: By strictly controlling the concentration, you prevent the π−π stacking that causes chemical shift drift, ensuring your data is internally consistent and reproducible.

  • Weighing: Accurately weigh 5.0 to 7.0 mg of 7-(Piperidin-2-yl)quinoline. Do not exceed 10 mg to keep the concentration below ~40 mM.

  • Solvation: Dissolve the compound in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal standard). If solubility is poor or amine exchange is too rapid, swap to DMSO- d6​ .

  • Filtration: Pass the solution through a glass wool plug packed in a Pasteur pipette directly into a 5 mm NMR tube. Causality: This removes paramagnetic particulate matter (e.g., trace metals from synthesis) that drastically reduces T2​ relaxation times and broadens peaks.

Protocol B: 2D NMR Acquisition Suite (500 MHz Spectrometer)

Self-Validation Check: A 1D spectrum only suggests a structure; a 2D suite proves it by mapping the exact atomic skeleton.

  • 1 H NMR (1D): Acquire 16 scans with a relaxation delay ( d1​ ) of 2.0 seconds. Assess the piperidine region (1.4 - 4.0 ppm). If peaks are broad, proceed to Protocol C before acquiring 2D data.

  • COSY (Correlation Spectroscopy):

    • Purpose: Map the continuous spin system of the piperidine ring (H2' H3' H4' H5' H6') and the quinoline ring (H2 H3 H4).

    • Parameters: 128 increments in t1​ , 4 scans per increment.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Assign all protonated carbons.

    • Parameters: Set 1JCH​ coupling to 145 Hz. Acquire 256 increments, 4 scans per increment.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: The critical experiment to prove regiochemistry.

    • Parameters: Set long-range coupling ( nJCH​ ) to 8 Hz. Acquire 256 increments, 16 scans per increment (HMBC is less sensitive than HSQC).

Protocol C: Variable Temperature (VT) NMR (If Required)

If the piperidine ring undergoes intermediate exchange, signals will broaden.

  • Cooling (Freezing Conformations): Lower the probe temperature to 250 K. Causality: This slows the chair-chair interconversion below the NMR timescale, resolving the broad aliphatic multiplets into distinct axial and equatorial proton signals.

  • Heating (Averaging Conformations): Alternatively, raise the temperature to 330 K (ensure solvent boiling point permits; use DMSO- d6​ ). This accelerates the exchange, resulting in a time-averaged, sharp spectrum.

Data Interpretation & Structural Validation

To definitively state that the synthesized molecule is 7-(Piperidin-2-yl)quinoline, the data must satisfy the following self-validating criteria:

  • The Linkage Proof (HMBC): Locate the H2' proton of the piperidine ring (~3.8 ppm). Trace its HMBC correlations. You must observe cross-peaks to three quaternary/aromatic carbons: C7 (the attachment point, ~145 ppm), C6 (~124.5 ppm), and C8 (~129.0 ppm). If H2' correlates to C3 and C4a instead, the molecule is the 2-substituted isomer.

  • Quinoline Substitution Pattern: The 1 H NMR must show an isolated ABX or AMX spin system for the benzene portion of the quinoline. H8 will appear as a narrow doublet or singlet (meta-coupling only, 4J≈1.5 Hz) due to the substitution at C7. H5 and H6 will show ortho-coupling ( 3J≈8.5 Hz).

  • Stereochemical Conformation: Analyze the coupling constants of H2'. In the frozen chair conformation (via VT-NMR), H2' should exhibit a large axial-axial coupling ( 3Jaa​≈10−12 Hz) with the axial proton of C3'. This proves that the bulky quinoline substituent occupies the equatorial position on the piperidine chair to minimize 1,3-diaxial steric clash.

References

  • Title: CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Source: uncw.edu URL:[Link]

  • Title: Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists Source: mdpi.com URL:[Link]

  • Title: 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal (peri) 3JoCH Coupling Constants Source: connectsci.au URL:[Link]

Sources

Application

Mass spectrometry parameters for detecting 7-(Piperidin-2-yl)quinoline

High-Sensitivity LC-MS/MS Method Development and Fragmentation Dynamics for 7-(Piperidin-2-yl)quinoline Executive Summary & Chemical Context 7-(Piperidin-2-yl)quinoline (CAS 1337017-80-7; Molecular Weight: 212.29 g/mol )...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Sensitivity LC-MS/MS Method Development and Fragmentation Dynamics for 7-(Piperidin-2-yl)quinoline

Executive Summary & Chemical Context

7-(Piperidin-2-yl)quinoline (CAS 1337017-80-7; Molecular Weight: 212.29 g/mol ) is a synthetic quinoline-piperidine conjugate. This structural motif serves as a privileged scaffold in medicinal chemistry, primarily utilized in hit-to-lead optimization for novel antimalarial therapies targeting chloroquine-resistant Plasmodium falciparum strains[1].

To support pharmacokinetic (PK) and pharmacodynamic (PD) profiling of this compound, a highly sensitive and robust bioanalytical method is required. This application note details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol, explaining the mechanistic causality behind the ionization and fragmentation parameters necessary for sub-nanogram detection.

Ionization Causality and ESI+ Dynamics

The selection of Positive Electrospray Ionization (ESI+) is dictated by the intrinsic acid-base chemistry of the molecule. 7-(Piperidin-2-yl)quinoline contains two distinct nitrogenous centers:

  • The Piperidine Nitrogen: A secondary aliphatic amine with a pKa of approximately 10–11, making it highly basic and easily protonated.

  • The Quinoline Nitrogen: An aromatic amine with a pKa of ~4.9.

By utilizing an acidic mobile phase (0.1% Formic Acid, pH ~2.7), the piperidine nitrogen is thoroughly protonated in solution prior to aerosolization. This drives a highly efficient ionization process in the ESI source, yielding a dominant, stable precursor molecular ion [M+H]+ at m/z 213.1 . The high ionization efficiency of the piperidine moiety is the primary mechanism that allows for trace-level detection in complex biological matrices[2].

Mechanistic Fragmentation Pathways (CID)

Once the precursor ion (m/z 213.1) is isolated in the first quadrupole (Q1), it undergoes Collision-Induced Dissociation (CID) using argon gas in Q2. The resulting fragmentation pattern is governed by the relative thermodynamic stabilities of the two ring systems[2]:

  • Piperidine Ring Lability (Quantifier Generation): The saturated, aliphatic piperidine ring is significantly more labile under CID conditions than the aromatic quinoline system. The lowest-energy fragmentation pathway is the neutral loss of ammonia ( −NH3​ , -17 Da) from the piperidine ring, generating a highly abundant product ion at m/z 196.1 . Because this transition requires low collision energy and produces an intense signal, it is designated as the primary quantifier ion.

  • α -Cleavage and Ring Fission (Qualifier Generation): At moderate collision energies, the piperidine ring undergoes α -cleavage (cleavage of the C-C bond adjacent to the nitrogen), leading to ring opening and the loss of larger aliphatic fragments[2]. This yields a secondary product ion at m/z 156.1 .

  • Quinoline Core Stability (Structural Confirmation): The conjugated aromatic system of the quinoline ring is highly resistant to fragmentation. At high collision energies, the entire piperidine moiety is cleaved off, leaving the intact, protonated quinoline core at m/z 130.1 [3]. This ion serves as a highly specific structural confirmation marker.

MS_Workflow N1 7-(Piperidin-2-yl)quinoline [M+H]+ Precursor: m/z 213.1 N2 Collision-Induced Dissociation (Argon Gas, Q2) N1->N2 Isolation in Q1 N3 Quantifier Ion m/z 196.1 (-NH3) N2->N3 CE: 15 eV (High Abundance) N4 Qualifier Ion 1 m/z 156.1 (Ring Fission) N2->N4 CE: 25 eV (Moderate Abundance) N5 Qualifier Ion 2 m/z 130.1 (Quinoline Core) N2->N5 CE: 35 eV (Structural Confirmation)

ESI-MS/MS logic and CID fragmentation pathways for 7-(Piperidin-2-yl)quinoline.

Self-Validating Experimental Protocol

To ensure analytical trustworthiness, this protocol is designed as a self-validating system . By continuously monitoring the ratio between the quantifier ion and the highly specific quinoline core qualifier ion, the method automatically flags isobaric matrix interferences. If the peak area ratio of m/z 196.1 to m/z 130.1 deviates by more than ±20% from the calibration standard, the data point is invalidated, triggering a required re-evaluation of the chromatographic separation.

Step 1: Sample Preparation (Protein Precipitation)

Causality: Acetonitrile is chosen over methanol for protein precipitation because it provides a sharper precipitation cutoff and yields a cleaner supernatant for basic amines, significantly reducing ion suppression in the ESI source.

  • Aliquot 50 µL of plasma sample into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing an appropriate internal standard (e.g., a deuterated piperidine analog).

  • Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial for injection.

Step 2: Liquid Chromatography (LC) Conditions

Causality: An Ethylene-Bridged Hybrid (BEH) C18 column is utilized because basic compounds like piperidines often exhibit severe peak tailing on standard silica-based columns due to secondary interactions with residual surface silanols. The BEH particle eliminates this tailing, providing sharp, Gaussian peaks.

ParameterSpecification
Column Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in LC-MS Grade Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 2.0 µL

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.00 95.0 5.0
0.50 95.0 5.0
2.50 10.0 90.0
3.50 10.0 90.0
3.60 95.0 5.0

| 5.00 | 95.0 | 5.0 (Re-equilibration) |

Step 3: Mass Spectrometry (Multiple Reaction Monitoring)

Configure the triple quadrupole mass spectrometer with the following optimized MRM parameters.

Global Source Parameters:

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 800 L/hr

  • Source Temperature: 150°C

Analyte-Specific MRM Transitions:

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Role / Structural Assignment
213.1 196.1 5015Quantifier: Loss of NH3​
213.1 156.1 5025Qualifier 1: Piperidine ring fission
213.1 130.1 5035Qualifier 2: Intact quinoline core

References

  • Title: Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts Source: SciELO URL: [Link]

Sources

Method

The 7-(Piperidin-2-yl)quinoline Scaffold: A Versatile Framework for Therapeutic Innovation

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compou...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1][2] Its rigid structure and versatile substitution points allow for the precise spatial arrangement of pharmacophoric features, enabling interactions with a wide array of biological targets.[3] When coupled with a piperidine moiety, another key heterocycle prevalent in pharmaceuticals, the resulting quinoline-piperidine hybrid architecture offers a compelling starting point for the design of novel therapeutics.[4] This application note delves into the strategic use of the 7-(Piperidin-2-yl)quinoline core and its close analogs in drug discovery, providing insights into its therapeutic potential, synthetic accessibility, and methodologies for biological evaluation. While the direct 2-yl linkage to the 7-position of quinoline is a specific and less-explored motif, the broader class of 7-substituted quinoline-piperidine hybrids has shown significant promise across various disease areas.

The Strategic Advantage of the Quinoline-Piperidine Hybrid

The fusion of a quinoline core with a piperidine ring creates a molecular entity with a unique combination of properties. The planar, aromatic quinoline system can engage in π-π stacking and hydrophobic interactions with biological targets, while the non-planar, saturated piperidine ring provides a three-dimensional element for exploring deeper binding pockets and introducing chirality. The basic nitrogen atom within the piperidine ring often serves as a key interaction point, forming salt bridges or hydrogen bonds, which can be crucial for target affinity and selectivity.[5][6] Furthermore, the position of substitution on both rings dramatically influences the pharmacological profile of the resulting molecule.[7] The 7-position of the quinoline ring, in particular, has been identified as a critical site for modification to enhance the anti-tumor and anti-malarial activity of quinoline-based drugs.[7][8]

Therapeutic Applications of the 7-Substituted Quinoline-Piperidine Scaffold

Derivatives of the 7-substituted quinoline-piperidine scaffold have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the treatment of various diseases.

Anticancer Activity

A significant body of research highlights the potential of quinoline-piperidine hybrids as anticancer agents. These compounds can exert their effects through multiple mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases and topoisomerases.[9] For instance, certain quinoline derivatives have been shown to target the vascular endothelial growth factor receptor (VEGFR), a key mediator of angiogenesis, which is essential for tumor growth.[10] The piperidine moiety in these hybrids can be crucial for achieving high binding affinity and selectivity for the target kinase.

Neurodegenerative Diseases

The multifactorial nature of neurodegenerative disorders like Alzheimer's disease necessitates the development of multi-target-directed ligands.[11] The 7-(Piperidin-2-yl)quinoline scaffold is well-suited for this purpose. The quinoline core can be designed to inhibit cholinesterases, enzymes responsible for the breakdown of the neurotransmitter acetylcholine, while the piperidine fragment can be modified to modulate other targets, such as beta-amyloid aggregation or monoamine oxidase.[12][13] Studies on related quinoline-piperidine hybrids have shown promising results as cholinesterase inhibitors, suggesting the potential of this scaffold in Alzheimer's therapy.[6]

Anti-infective Properties

Historically, quinoline derivatives have been at the forefront of the fight against infectious diseases, most notably malaria.[8] The 7-position of the quinoline ring is a key determinant of anti-malarial activity. By incorporating a piperidine ring at this position, it is possible to develop novel antiplasmodial agents that can overcome the challenge of drug resistance.[14] Beyond malaria, the versatile nature of the quinoline-piperidine scaffold also allows for its exploration as a source of new antibacterial and antiviral agents.[15]

Synthesis of 7-Substituted Quinoline-Piperidine Derivatives: A Representative Protocol

The synthesis of 7-(Piperidin-2-yl)quinoline and its analogs can be achieved through various synthetic routes. A common strategy involves the coupling of a functionalized quinoline precursor with a suitable piperidine derivative. The following protocol outlines a general, representative approach for the synthesis of a 7-substituted quinoline-piperidine derivative, which can be adapted for the specific synthesis of 7-(Piperidin-2-yl)quinoline.

Protocol 1: Synthesis of a 7-(Piperidin-1-yl)quinoline Derivative

This protocol describes a nucleophilic aromatic substitution reaction, a common method for synthesizing such hybrids.

Materials:

  • 7-Chloroquinoline

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates

Procedure:

  • To a solution of 7-chloroquinoline (1.0 mmol) in DMF (10 mL), add piperidine (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure 7-(piperidin-1-yl)quinoline.

Causality Behind Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that is well-suited for nucleophilic aromatic substitution reactions as it can solvate the potassium carbonate and facilitate the reaction.

  • Base: Potassium carbonate is used as a base to neutralize the HCl that is formed during the reaction, driving the equilibrium towards the product.

  • Purification: Column chromatography is a standard technique for purifying organic compounds based on their polarity, ensuring the isolation of a high-purity product for biological testing.

Biological Evaluation of 7-Substituted Quinoline-Piperidine Derivatives

Once synthesized, the biological activity of the 7-(Piperidin-2-yl)quinoline derivatives needs to be assessed. The choice of assay will depend on the therapeutic target of interest. Below are representative protocols for evaluating the anticancer and neuroprotective potential of these compounds.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Normal cell line (e.g., MCF-10A for non-cancerous breast epithelial cells) for cytotoxicity comparison

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 7-(Piperidin-2-yl)quinoline derivative (dissolved in DMSO)

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treat the cells with various concentrations of the 7-(Piperidin-2-yl)quinoline derivative (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validation:

  • The inclusion of a positive control (a known anticancer drug) validates the assay's responsiveness.

  • Testing on a non-cancerous cell line helps to assess the selectivity of the compound.

Protocol 3: Cholinesterase Inhibition Assay

This assay is used to evaluate the potential of the compounds to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the pathophysiology of Alzheimer's disease.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI) as substrate for AChE

  • Butyrylthiocholine iodide (BTCI) as substrate for BChE

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) as Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • 7-(Piperidin-2-yl)quinoline derivative (dissolved in a suitable solvent)

  • Donepezil as a positive control

  • 96-well microplate reader

Procedure:

  • In a 96-well plate, add 25 µL of the 7-(Piperidin-2-yl)quinoline derivative at various concentrations.

  • Add 125 µL of DTNB solution and 25 µL of AChE or BChE solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the respective substrate (ATCI or BTCI).

  • Measure the absorbance at 412 nm at regular intervals for 5 minutes.

  • Calculate the rate of reaction and determine the percentage of enzyme inhibition.

  • Calculate the IC₅₀ value for each compound.

Trustworthiness of the Protocol:

  • The use of a standard inhibitor (Donepezil) ensures the reliability of the results.

  • Running the assay in triplicate and calculating the standard deviation provides a measure of the data's precision.

Visualizing the Workflow and Rationale

To better illustrate the process of drug discovery utilizing the 7-(Piperidin-2-yl)quinoline scaffold, the following diagrams created using Graphviz (DOT language) depict a typical workflow and the underlying logic.

DrugDiscoveryWorkflow cluster_0 Scaffold Identification & Design cluster_1 Synthesis & Characterization cluster_2 Biological Evaluation cluster_3 Lead Optimization Scaffold 7-(Piperidin-2-yl)quinoline Scaffold SAR Structure-Activity Relationship (SAR) Analysis Scaffold->SAR Design Design of Analogs SAR->Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization InVitro In Vitro Assays (e.g., MTT, Enzyme Inhibition) Characterization->InVitro InVivo In Vivo Models (e.g., Animal studies) InVitro->InVivo ADME ADME/Tox Profiling InVitro->ADME LeadOp Lead Optimization InVivo->LeadOp ADME->LeadOp LeadOp->SAR Candidate Preclinical Candidate LeadOp->Candidate

Caption: A typical workflow for drug discovery using the 7-(Piperidin-2-yl)quinoline scaffold.

SAR_Logic cluster_quinoline Quinoline Modifications cluster_piperidine Piperidine Modifications Scaffold 7-(Piperidin-2-yl)quinoline Quinoline Quinoline Moiety Scaffold->Quinoline provides aromatic interactions Piperidine Piperidine Moiety Scaffold->Piperidine provides 3D structure & basicity Position7 Substitution at C7 Scaffold->Position7 modulates activity & selectivity Q_sub Substituents (e.g., -OH, -OMe) Quinoline->Q_sub P_sub Substituents on N or C Piperidine->P_sub P_stereo Stereochemistry Piperidine->P_stereo Potency Potency Q_sub->Potency influences P_sub->Potency Selectivity Selectivity P_stereo->Selectivity influences

Caption: Key structural features of the 7-(Piperidin-2-yl)quinoline scaffold influencing biological activity.

Quantitative Data Summary

The following table summarizes representative biological data for quinoline-piperidine derivatives from the literature, illustrating the potency that can be achieved with this scaffold.

Compound IDTargetAssayIC₅₀/EC₅₀Reference
Compound 8c Acetylcholinesterase (AChE)Enzyme Inhibition5.3 ± 0.51 µM[12]
Compound 8g Butyrylcholinesterase (BChE)Enzyme Inhibition1.31 ± 0.05 µM[12]
MS-209 P-glycoprotein (MDR reversal)Vincristine accumulationPotent reversal[5]
Analog 10b Cholinesterases (ChE)Enzyme InhibitionAChE: 1.8 µM, BuChE: 1.6 µM[6]

Conclusion

The 7-(Piperidin-2-yl)quinoline scaffold and its broader class of 7-substituted quinoline-piperidine hybrids represent a promising and versatile platform for the discovery of new therapeutic agents. Their synthetic tractability, coupled with the ability to modulate their biological activity through systematic structural modifications, makes them an attractive starting point for drug discovery campaigns targeting a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. The protocols and insights provided in this application note offer a solid foundation for researchers and drug development professionals to explore the full potential of this valuable chemical scaffold. Further exploration of the less common 7-(piperidin-2-yl) linkage may yet uncover novel biological activities and lead to the development of next-generation therapeutics.

References

  • Zamora, J. M., et al. (1996). Structure-Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. Journal of Medicinal Chemistry, 39(15), 2930-2938. [Link]

  • Khan, I., et al. (2023). Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties. Molecules, 28(5), 2131. [Link]

  • Abbas, S. Y., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3), 573-603. [Link]

  • Wang, S., et al. (2022). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. European Journal of Medicinal Chemistry, 243, 114761. [Link]

  • Singh, P., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 15(XX), XXXXX-XXXXX. [Link]

  • Kumar, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5739-5764. [Link]

  • Arafa, R. K., et al. (2021). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Kumar, S., & Bawa, S. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648-1654. [Link]

  • Tu, Z., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & medicinal chemistry letters, 14(7), 1795-1798. [Link]

  • El-Miligy, M. M., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. RSC Medicinal Chemistry, 14(2), 296-315. [Link]

  • Kumar, A., & Singh, R. K. (2020). A Review on Biological Activities of Quinoline Derivatives. International Journal of Pharmaceutical Sciences and Research, 11(6), 2568-2583. [Link]

  • Bansal, Y., & Silakari, O. (2012). Quinoline-based small molecules as effective protein kinases inhibitors. Bioorganic & medicinal chemistry, 20(11), 3245-3266. [Link]

  • Khan, I., et al. (2023). Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents. Molecules, 28(5), 2131. [Link]

  • Singh, P., et al. (2020). Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. RSC Advances, 10(1), 133-145. [Link]

  • Kumar, A., et al. (2016). Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. Bioorganic & Medicinal Chemistry, 24(22), 5739-5764. [Link]

  • Rajesh, Y. B. R. D. (2018). Quinoline Heterocycles: Synthesis and Bioactivity. In Heterocycles - Synthesis and Biological Activities. IntechOpen. [Link]

  • Ajani, O. O., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 979509. [Link]

  • Kumar, S., & Bawa, S. (2011). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 11(1), 84-96. [Link]

  • Chu, W., et al. (2000). Synthesis of quinolone analogues: 7-[2-aminomethylaziridin-1-yl]. Journal of Heterocyclic Chemistry, 37(5), 1215-1218. [Link]

  • Kaur, M., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1260, 132791. [Link]

  • Kos, J., et al. (2022). Novel quinolin-2-yl nitrones useful for the prevention and/or treatment of neurodegenerative diseases. Knowledge Transfer Slovenia. [Link]

  • Khan, I., et al. (2023). Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties. Molecules, 28(5), 2131. [Link]

  • Hariyanti, H., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(1), 58. [Link]

  • Dayal, N., et al. (2021). 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of Medicinal Chemistry, 64(15), 11364-11384. [Link]

  • Dayal, N. (2018). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. [Link]

  • Kumar, V., et al. (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry, 21(34), 6825-6845. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting 7-(Piperidin-2-yl)quinoline solubility issues in aqueous buffers

Welcome to the Technical Support Center As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of biphasic basic scaffolds like 7-(Piperidin-2-yl)quinoline. This guid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of biphasic basic scaffolds like 7-(Piperidin-2-yl)quinoline. This guide bypasses generic advice to provide a mechanistic, causality-driven approach to troubleshooting your formulation and assay design.

Mechanistic Causality: The "Why" Behind the Precipitation

To solve solubility issues, we must first understand the molecule's ionization profile. 7-(Piperidin-2-yl)quinoline contains two distinct basic nitrogen centers:

  • The Quinoline Nitrogen: A weak base with a pKa of approximately 4.9[1].

  • The Piperidine Nitrogen: A strong secondary amine with a pKa of approximately 11.2[2].

At physiological pH (7.4), the piperidine ring is fully protonated (cationic), but the quinoline core remains neutral. This neutral, planar aromatic system drives strong intermolecular π−π stacking and hydrophobic aggregation. When you dilute a DMSO stock into an aqueous buffer, the solvent shift forces these neutral quinoline cores to aggregate, overcoming the solvation energy provided by the single cationic piperidine charge.

ProtonationPathway State1 State1 State2 pH 7.4 (Physiological) Piperidine Protonated (Monocation) State1->State2 Decrease pH Solubility1 Solubility1 State1->Solubility1 State3 State3 State2->State3 Decrease pH Solubility2 Moderate Solubility (Prone to Aggregation) State2->Solubility2 Solubility3 Solubility3 State3->Solubility3

Fig 1: pH-dependent protonation states and resulting solubility profiles.

Troubleshooting Guides & FAQs

Q1: Why does my compound precipitate immediately when diluted from a 10 mM DMSO stock into PBS (pH 7.4)? A1: You are observing a kinetic solubility failure. DMSO is a strong aprotic solvent that fully solvates the uncharged quinoline core. When introduced to PBS, the rapid change in dielectric constant causes the highly lipophilic, uncharged quinoline moieties to rapidly self-associate before they can reach thermodynamic equilibrium with the water molecules[3]. Solution: Pre-dilute your DMSO stock into a transitional solvent (like PEG400 or Propylene Glycol) before adding it to the aqueous buffer, or utilize a co-solvent system (e.g., 5% DMSO / 10% Tween-80 / 85% Saline) to lower the thermodynamic barrier to solvation[4].

Q2: My LC/MS quantification from in vitro assays shows extreme replicate variability. What is happening? A2: High variability in aqueous quantification is the hallmark of micro-precipitation. The compound is likely forming sub-visible colloidal aggregates. When the autosampler pulls from the well, it randomly aspirates these aggregates, causing erratic MS signals. Solution: Centrifuge your assay plates at 3,000 x g for 10 minutes before sampling, and only sample from the supernatant. This ensures you are measuring true dissolved compound rather than suspended colloids.

Q3: We are moving to in vivo PK studies. How do we formulate this for oral gavage (PO) without using toxic levels of organic solvents? A3: For in vivo dosing, rely on salt formation rather than co-solvents. Because 7-(Piperidin-2-yl)quinoline has two basic centers, reacting the free base with two equivalents of a strong acid (e.g., Methanesulfonic acid or HCl) will yield a bismesylate or dihydrochloride salt. This forces the quinoline core into a protonated state even in solid form, drastically lowering the crystal lattice energy and enhancing the dissolution rate in the acidic environment of the stomach[5].

Quantitative Data: Formulation Strategies

The following table summarizes the expected solubility outcomes based on formulation choices.

Formulation StrategyMechanism of ActionExpected Solubility (mg/mL)Suitability
PBS (pH 7.4), 1% DMSO Baseline monocationic state< 0.05Poor (Prone to crashing)
Acetate Buffer (pH 4.0) Dicationic state (Quinoline protonated)> 2.50Good (In vitro biochemical)
20% HP- β -CD in PBS Hydrophobic cavity encapsulation0.50 - 1.00Excellent (Cell-based assays)
Bismesylate Salt in Water Reduced lattice energy, self-buffering> 5.00Excellent (In vivo dosing)

Validated Experimental Protocols

To ensure trustworthy data, you must empirically determine both the kinetic and thermodynamic solubility of your specific batch. The following protocols are designed as self-validating systems —they contain internal checks to prove the data is real and not an artifact of the methodology.

Protocol A: Thermodynamic Shake-Flask Solubility Assay (LC/MS)

Purpose: Determine the absolute equilibrium solubility for formulation development[3].

  • Preparation: Add 2 mg of solid 7-(Piperidin-2-yl)quinoline to a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of the target aqueous buffer (e.g., PBS pH 7.4). Ensure undissolved solid remains (supersaturation is required).

  • Equilibration: Place the tube in a thermomixer at 25°C, shaking at 800 RPM.

  • Sampling (Self-Validation Step 1): At exactly 24 hours, remove a 50 µL aliquot. Centrifuge this aliquot at 15,000 x g for 15 minutes to pellet any undissolved solid. Dilute the supernatant 1:100 in Acetonitrile to prevent precipitation, and quantify via LC/MS.

  • Equilibrium Confirmation (Self-Validation Step 2): Repeat Step 4 at exactly 48 hours.

    • Causality Check: If [Conc]24h​==[Conc]48h​ ( ±5% ), thermodynamic equilibrium is validated. If [Conc]48h​<[Conc]24h​ , the compound is undergoing delayed precipitation or degradation. If [Conc]48h​>[Conc]24h​ , dissolution was incomplete at 24h.

  • Data Output: Report the validated 48-hour concentration as the thermodynamic solubility.

Protocol B: Kinetic Solubility via Laser Nephelometry

Purpose: Determine the maximum concentration achievable before precipitation occurs upon dilution from DMSO[3].

  • Stock Preparation: Prepare a 10 mM stock in 100% DMSO.

  • Serial Dilution: Create a 2-fold serial dilution of the stock in 100% DMSO across a 96-well plate.

  • Aqueous Shift: Transfer 5 µL of each DMSO dilution into 245 µL of aqueous buffer in a clear-bottom 96-well plate (final DMSO = 2%).

  • Incubation: Incubate at room temperature for 2 hours.

  • Nephelometry (Self-Validation Step): Measure light scattering using a nephelometer.

    • Causality Check: Include a well with 2% DMSO in buffer (Blank) and a well with a known insoluble compound (e.g., Amiodarone) as a positive control. The kinetic solubility limit is defined as the highest concentration where the light scattering signal is statistically indistinguishable from the Blank.

Decision Tree: Formulation Workflow

SolubilityWorkflow Start Precipitation Observed in Aqueous Buffer CheckPH Is Assay pH > 7.4? Start->CheckPH AdjustPH Lower pH to < 5.0 (Protonate Quinoline) CheckPH->AdjustPH Yes (and assay permits) CheckInVivo Is this for In Vivo or Cell-Based work? CheckPH->CheckInVivo No (or pH fixed) Success Soluble Target Concentration Achieved AdjustPH->Success AddCosolvent Use HP-β-CD or PEG400 Co-solvents CheckInVivo->AddCosolvent Cell-Based SaltForm Synthesize Di-Salt (Mesylate/HCl) CheckInVivo->SaltForm In Vivo AddCosolvent->Success SaltForm->Success

Fig 2: Decision tree for troubleshooting quinoline-piperidine solubility.

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase Conditions for 7-(Piperidin-2-yl)quinoline Chromatography

Welcome to the Technical Support Center for the chromatographic analysis of basic heterocyclic compounds. 7-(Piperidin-2-yl)quinoline is a challenging dibasic molecule comprising an aromatic quinoline ring and an aliphat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of basic heterocyclic compounds. 7-(Piperidin-2-yl)quinoline is a challenging dibasic molecule comprising an aromatic quinoline ring and an aliphatic piperidine ring. Due to the high pKa of the piperidine secondary amine (~11.2) and the moderate pKa of the quinoline nitrogen (~4.9), this compound is highly susceptible to secondary interactions with stationary phases. This leads to severe peak tailing, poor resolution, and quantitative inaccuracies[1].

This guide provides authoritative troubleshooting workflows, mechanistic explanations, and self-validating protocols to optimize your mobile phase conditions.

Diagnostic Troubleshooting Workflow

The following logic tree outlines the causality-driven approach to resolving peak shape and retention issues for dibasic quinoline derivatives.

G Start Analyze 7-(Piperidin-2-yl)quinoline Tailing Severe Peak Tailing Observed? Start->Tailing CheckPH Is Mobile Phase pH < 3 or > 11? Tailing->CheckPH Yes Success Symmetrical Peak (USP Tailing < 1.2) Tailing->Success No MidPH Mid-pH (3-8) causes silanol ionization. Adjust pH. CheckPH->MidPH No AddModifier Add Silanol Suppressor (TEA) or Ion-Pairing Agent CheckPH->AddModifier Yes HighPH High pH Strategy (pH 11.5) Use NH4OH + Hybrid Column MidPH->HighPH Option A LowPH Low pH Strategy (pH 2.0) Use TFA or Phosphate Buffer MidPH->LowPH Option B HighPH->Success LowPH->AddModifier AddModifier->Success

Diagnostic workflow for resolving peak tailing of basic dibasic quinoline derivatives.

Troubleshooting Guides & FAQs

Q: Why does 7-(Piperidin-2-yl)quinoline exhibit severe peak tailing under standard reversed-phase conditions? A: The root cause is electrostatic. At neutral or mildly acidic pH (e.g., pH 4–8), the piperidine nitrogen is fully protonated, carrying a positive charge. Concurrently, residual silanol groups (Si-OH) on standard silica-based stationary phases deprotonate to form negatively charged silanoxides (Si-O⁻) at mid-pH levels[2]. The electrostatic attraction between the cationic piperidine moiety and the anionic silanols creates secondary ion-exchange interactions. These interactions disrupt the primary hydrophobic retention mechanism, causing a portion of the analyte molecules to be retained longer, resulting in an elongated trailing edge (peak tailing)[1],[3].

Q: How can I optimize the mobile phase pH to eliminate these secondary interactions? A: There are two primary pH optimization strategies for dibasic compounds[4]:

  • High pH Strategy (pH > 11.5): By raising the mobile phase pH above the pKa of the piperidine ring (pH > 11.5), the molecule becomes fully deprotonated and neutral. This completely eliminates ion-exchange interactions with the silica surface[5]. However, traditional silica columns dissolve at this pH; you must use high-pH tolerant hybrid particles (e.g., Ethylene Bridged Hybrid, BEH)[6].

  • Low pH Strategy (pH < 2.5): By lowering the pH below 2.5, residual silanols are fully protonated and neutralized (Si-OH)[7]. Although the analyte is doubly protonated, the lack of anionic silanols prevents ion-exchange.

Q: If I must operate at low pH, what mobile phase additives improve peak shape? A: When operating at low pH, adding a competing base or an ion-pairing reagent is highly effective. Triethylamine (TEA) at 5–20 mM acts as a silanol suppressor; it outcompetes the bulky 7-(Piperidin-2-yl)quinoline for any remaining active silanol sites[7],[3]. Alternatively, using Trifluoroacetic acid (TFA) at 0.1% v/v serves a dual purpose: it lowers the pH to suppress silanol ionization and acts as a hydrophobic ion-pairing agent, forming a neutral complex with the protonated piperidine, thereby enhancing retention and peak symmetry.

Q: What buffer systems are recommended for LC-MS compatibility with this compound? A: For LC-MS, non-volatile buffers like phosphate must be avoided. At high pH, 10 mM ammonium bicarbonate (adjusted to pH 10.5–11.0 with ammonium hydroxide) is ideal for hybrid columns[6]. At low pH, 0.1% formic acid or 10 mM ammonium formate (pH 3.0) can be used, though peak tailing might be more pronounced than with TFA.

Quantitative Data: Impact of Mobile Phase on Peak Asymmetry

The following table summarizes the causal relationship between mobile phase chemistry, analyte ionization, and resulting peak symmetry.

Mobile Phase pHBuffer / AdditiveStationary PhaseAnalyte Ionization StateSilanol StateUSP Tailing Factor (Tf)
7.0 10 mM PhosphateStandard C18 (Type A)Cationic (+1)Fully Ionized (-)> 3.5 (Severe Tailing)
7.0 10 mM PhosphateEnd-capped C18 (Type B)Cationic (+1)Fully Ionized (-)2.2 (Moderate Tailing)
2.5 0.1% Formic AcidEnd-capped C18 (Type B)Dicationic (+2)Protonated (Neutral)1.6 (Slight Tailing)
2.0 0.1% TFAEnd-capped C18 (Type B)Dicationic (+2)Protonated (Neutral)1.1 (Excellent)
11.5 10 mM NH₄OHHybrid BEH C18Neutral (0)Fully Ionized (-)1.0 (Perfect Symmetry)

Experimental Protocols

Protocol A: High-pH Mobile Phase Optimization Workflow

Self-Validating Mechanism: This protocol includes a System Suitability Test (SST) loop. The method cannot proceed to sample analysis unless the calculated USP Tailing Factor confirms the suppression of secondary interactions.

Step 1: Column Selection & Installation Install a high-pH tolerant hybrid column (e.g., Waters XBridge BEH C18) to prevent silica dissolution at elevated pH[5]. Ensure all PEEK tubing is replaced with stainless steel or high-pressure tolerant equivalents, as PEEK can slip or degrade under certain high-pH/organic combinations.

Step 2: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare 10 mM ammonium bicarbonate in LC-MS grade water. Adjust the pH to 11.0 using concentrated ammonium hydroxide. Filter through a 0.22 µm PTFE membrane. (Note: High pH buffers absorb CO₂ from the air, which lowers the pH over time. Prepare fresh daily).

  • Organic Phase (B): 100% LC-MS grade Acetonitrile.

Step 3: System Equilibration Purge the LC system with the new mobile phases. Equilibrate the column at 50% A / 50% B for at least 20 column volumes. Monitor the baseline via UV (e.g., 254 nm) until drift is eliminated.

Step 4: System Suitability Testing (SST) Inject a 1 µg/mL standard of 7-(Piperidin-2-yl)quinoline. Calculate the USP Tailing Factor ( Tf​=W0.05​/2f ).

  • Validation Check: If Tf​≤1.2 , the system is validated for sample analysis.

  • Failure Mode: If Tf​>1.2 , verify the pH of Phase A. If the pH has dropped below 10.5 due to CO₂ absorption, remake the buffer and re-equilibrate.

Step 5: Gradient Execution Run a linear gradient from 5% B to 95% B over 10 minutes to determine the optimal elution concentration for your specific sample matrix.

Protocol B: Low-pH Ion-Pairing Workflow

If a high-pH compatible column is unavailable, use this protocol to mask silanol interactions[7].

Step 1: Prepare Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (pH ~2.0). Step 2: Prepare Mobile Phase B: 0.1% TFA in Acetonitrile. Step 3: Use a highly end-capped Type B silica column or a Charged Surface Hybrid (CSH) column, which provides a low-level positive surface charge to repel basic analytes. Step 4: Equilibrate and perform the SST as described in Protocol A. The strong ion-pairing nature of TFA will form a neutral complex with the piperidine ring, yielding sharp peaks.

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Blog.[Link][1]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Technical Resources.[Link][7]

  • Waters Corporation. "Routine Switching Between High and Low pH on XBridge HPLC Columns." Waters Application Notes.[Link][6]

  • Chrom Tech. "What Causes Peak Tailing in HPLC?" Chrom Tech Blog.[Link][2]

  • Waters Corporation. "Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance." Waters Application Notes. [Link][5]

  • Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC." Phenomenex Blog. [Link][4]

Sources

Troubleshooting

Minimizing synthetic impurities during 7-(Piperidin-2-yl)quinoline crystallization

Welcome to the Crystallization Troubleshooting Hub for 7-(Piperidin-2-yl)quinoline . As a Senior Application Scientist, I have designed this guide to help you navigate the specific physicochemical challenges of isolating...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Crystallization Troubleshooting Hub for 7-(Piperidin-2-yl)quinoline . As a Senior Application Scientist, I have designed this guide to help you navigate the specific physicochemical challenges of isolating this bicyclic scaffold.

7-(Piperidin-2-yl)quinoline is a critical building block in medicinal chemistry, particularly in the development of novel antiplasmodium agents to combat chloroquine-resistant malaria [1]. However, its unique structure—combining an aromatic quinoline core with a basic, saturated piperidine ring—makes it highly susceptible to specific synthetic impurities.

Part 1: Molecular Context & Impurity Profiling

Before altering your cooling ramps or solvent ratios, you must understand how impurities are entering your crystal lattice. For crystal-impurity systems with similar structures, impurities have a strong tendency to incorporate directly into the host lattice, making them nearly impossible to purge via single-solvent recrystallization [2].

  • Regioisomers (e.g., 5-substituted isomers): Often generated during the initial cyclization (e.g., Skraup or Friedländer synthesis). They share identical molecular weights and polarities, leading to solid solution formation.

  • Trace Metals (Pd/Ni): If your synthetic route utilizes cross-coupling, the quinoline-piperidine motif acts as a potent bidentate ligand. Metals are carried into the solid phase via chelation and inclusion .

  • Agglomeration-Trapped Impurities: Rapid precipitation from nonpolar solvents causes the product to "oil out" or agglomerate, physically trapping mother liquor (and residual solvents) in the interstitial spaces [3].

Part 2: Interactive Troubleshooting Guide (FAQs)

Q1: My product is "oiling out" (liquid-liquid phase separation) instead of forming discrete crystals. How do I fix this? Causality: Oiling out occurs when your supersaturation level exceeds the metastable zone width (MSZW) too rapidly. The solute separates as an impurity-rich liquid phase rather than a highly ordered solid. Solution: Implement a seeded cooling crystallization. By introducing seed crystals (1-5 wt%) at a temperature just below the solubility limit, you provide a surface for controlled crystal growth. This bypasses the high energy barrier required for primary nucleation and prevents agglomeration[4].

Q2: I am seeing 3-5% of the 5-(piperidin-2-yl)quinoline regioisomer co-crystallizing with my target. Antisolvent addition isn't helping. Causality: The free base forms of the 5- and 7-isomers have overlapping solubility curves, leading to co-crystallization. Solution: Exploit the pKa​ differential. The piperidine nitrogen is a secondary amine ( pKa​≈10.5 ), whereas the quinoline nitrogen is aromatic ( pKa​≈4.9 ). By introducing a stoichiometric amount of an acid (e.g., L-tartaric acid), you induce a reactive crystallization [2]. This selectively protonates the piperidine ring, fundamentally altering the solubility landscape and allowing the 7-isomer salt to selectively precipitate while neutral/weakly basic impurities remain in the mother liquor.

Q3: Post-crystallization, my solid still contains >50 ppm Palladium. Why? Causality: The target molecule's nitrogen atoms coordinate with the metal catalyst. If the metal is chemically bound to the API, it will not be rejected during lattice formation. Solution: Pre-treat the crystallization feed. Wash the organic solution with an aqueous EDTA solution or scavenge with a functionalized silica (e.g., SiliaBond Thiol) to out-compete the API for the metal before initiating the crystallization step.

Part 3: Standardized Experimental Workflows

To ensure scientific integrity, every protocol below is designed as a self-validating system . You must pass the In-Process Control (IPC) checks before proceeding to the next step.

Protocol A: Reactive Crystallization for Regioisomer Purge (Tartrate Salt)

Purpose: Purge structurally similar regioisomers by altering the solubility landscape.

  • Dissolution: Suspend crude 7-(Piperidin-2-yl)quinoline (1.0 eq) in 10 volumes of Ethanol. Heat to 60 °C.

    • IPC Validation Check 1: Visually confirm complete dissolution. If the solution is cloudy, filter hot through a 0.45 µm PTFE membrane to remove insoluble mechanical impurities.

  • Reactive Salt Formation: Slowly add 1.05 eq of L-tartaric acid dissolved in 2 volumes of deionized water.

    • IPC Validation Check 2: Sample a 100 µL aliquot and dilute in 1 mL water. The pH should drop from ~10 to ~4.5, confirming the selective mono-protonation of the piperidine ring.

  • Seeding & Desupersaturation: Cool the reactor to 45 °C. Add 1 wt% of pure 7-(Piperidin-2-yl)quinoline tartrate seed crystals. Hold the temperature for 1 hour.

    • IPC Validation Check 3: Extract a filtered 0.5 mL sample of the mother liquor. Analyze via HPLC (UV 254 nm). The target peak area must decrease by >80% relative to the initial feed, indicating successful desupersaturation into the solid phase.

  • Isolation: Ramp cooling to 5 °C at a rate of 0.1 °C/min. Filter the slurry and wash the cake with 2 volumes of cold Ethanol.

Protocol B: Freebasing and Final Seeded Cooling Crystallization

Purpose: Recover the free base and purge residual surface-deposited oxidation products.

  • Salt Break: Suspend the tartrate salt in Ethyl Acetate/Water (1:1, 10 volumes total). Slowly add 1M NaOH under vigorous stirring until the aqueous layer reaches pH 12.

    • IPC Validation Check 1: Analyze the aqueous layer via UV-Vis spectroscopy. Absorbance at the API's λmax​ must be near zero, confirming 100% of the target has migrated to the organic layer.

  • Solvent Exchange: Separate the organic layer. Distill the Ethyl Acetate under vacuum, continuously replacing it with Isopropanol (IPA) until a final concentration of 5 volumes is reached.

    • IPC Validation Check 2: Perform GC-FID analysis on the distillate. Ethyl Acetate content must be < 1% (w/w) to ensure predictable solubility in the IPA matrix.

  • Seeded Cooling: Heat the IPA solution to 70 °C, cool to 55 °C, and seed with 1 wt% free base crystals. Ramp cool to 5 °C at 0.1 °C/min. Filter and dry.

Part 4: Quantitative Data Summary

The effectiveness of impurity removal is quantified by the selectivity coefficient ( α ) . This is the ratio of the distribution coefficient of the impurity to that of the API. An α value closer to 0 indicates excellent impurity rejection [3].

Impurity ClassMechanism of IncorporationMitigation StrategyInitial (mol %)Final (mol %)Rejection Coeff. ( α )
Regioisomers (e.g., 5-isomer)Solid SolutionReactive Crystallization (Salt)5.000.100.020
Trace Metals (Pd/Ni)Chelation / InclusionPre-crystallization Scavenging0.50<0.01<0.010
Oxidation Products Surface DepositionSeeded Cooling (Free Base)2.000.050.025
Residual Solvents AgglomerationControlled Cooling Ramp1.00<0.01<0.010

Part 5: Crystallization Decision Workflow

Use the following logic tree to determine the correct sequence of operations based on your initial impurity profiling.

CrystallizationWorkflow Start Crude 7-(Piperidin-2-yl)quinoline (Post-Synthesis) Analyze Impurity Profiling (HPLC, ICP-MS) Start->Analyze CondMetals Trace Metals (Pd/Ni) > 10 ppm? Analyze->CondMetals Scavenge Metal Scavenging (SiliaBond Thiol / EDTA wash) CondMetals->Scavenge Yes CondRegio Regioisomers (e.g., 5-isomer) > 2%? CondMetals->CondRegio No Scavenge->CondRegio ReactiveCryst Reactive Crystallization (Tartrate Salt Formation) CondRegio->ReactiveCryst Yes FreeBaseCryst Seeded Cooling Crystallization (Free Base) CondRegio->FreeBaseCryst No SaltBreak Salt Break & Freebasing (NaOH, Biphasic Extraction) ReactiveCryst->SaltBreak Final Pure 7-(Piperidin-2-yl)quinoline (>99.5% Purity) FreeBaseCryst->Final SaltBreak->FreeBaseCryst

Workflow for impurity-driven crystallization of 7-(Piperidin-2-yl)quinoline.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 7-(Piperidin-2-yl)quinoline vs. Alternative Piperidine-Substituted Heterocycles

As the demand for novel therapeutics with refined safety profiles intensifies, the strategic positioning of privileged scaffolds—such as the piperidine ring—on heterocyclic cores has become a focal point in drug design....

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for novel therapeutics with refined safety profiles intensifies, the strategic positioning of privileged scaffolds—such as the piperidine ring—on heterocyclic cores has become a focal point in drug design. Piperidine-substituted heterocycles are ubiquitous in medicinal chemistry, driving efficacy in both infectious disease and central nervous system (CNS) indications.

This guide provides an objective, data-backed comparison between 1 [1] and other prevalent piperidine-heterocycle architectures, such as 4-piperidinylquinolines (e.g., mefloquine) and piperidinyl-pyridazines. By examining physicochemical properties, mechanistic pathways, and experimental validation protocols, we aim to equip drug development professionals with actionable insights for hit-to-lead optimization.

Structural Rationale & Physicochemical Divergence

The piperidine moiety is highly valued for its basic nitrogen, which dictates the molecule's pKa, solubility, and volumetric distribution. However, the regiochemistry of its attachment to a heteroaromatic core drastically alters the compound's pharmacological destiny.

The 7-Position vs. The 4-Position (Quinolines)

In antimalarial drug discovery, quinoline-piperidine conjugates are designed to accumulate in the acidic food vacuole of Plasmodium falciparum (pH ~4.8).

  • 4-(Piperidin-2-yl)quinolines (e.g., Mefloquine): Historically potent, these compounds feature the piperidine ring at the 4-position. While highly effective at inhibiting hemozoin crystallization, their extreme lipophilicity (often exacerbated by trifluoromethyl groups) drives high blood-brain barrier (BBB) penetration, leading to severe neuropsychiatric adverse events.

  • 7-(Piperidin-2-yl)quinoline (CAS 1337017-80-7): Shifting the piperidine to the 7-position fundamentally alters the electronic distribution of the quinoline core. This structural motif maintains the essential basicity required for vacuolar ion-trapping but optimizes the LogD profile to reduce indiscriminate CNS accumulation [1]. It demonstrates nanomolar-level efficacy against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains while exhibiting low mammalian cytotoxicity.

Piperidinyl-Pyridazines (CNS-Targeted Heterocycles)

Conversely, when CNS penetration is the explicit goal—such as in the treatment of Parkinson's disease or schizophrenia—researchers utilize scaffolds like2 [2]. Here, the piperidine ring is leveraged to enhance binding affinity at G protein-coupled receptors (GPCRs), specifically acting as potent pan-muscarinic (M4) antagonists.

Comparative Performance Data

The following table summarizes the divergent profiles of these piperidine-substituted classes based on established structure-activity relationship (SAR) data.

Scaffold ClassRepresentative CompoundPrimary Target / MechanismEfficacy (IC₅₀)BBB PenetrationPrimary Indication
7-Piperidinylquinoline 7-(Piperidin-2-yl)quinolineHemozoin Crystallization~15–50 nM (NF54/K1)Low/ModerateAntimalarial
4-Piperidinylquinoline MefloquineHemozoin Crystallization~10 nM (NF54)High (Tox)Antimalarial
Piperidinyl-pyridazine 3-(piperazin-1-yl)-6-(piperidin-1-yl)pyridazineM4 Muscarinic Receptor~5 nM (hM4)High (Therapeutic)Parkinson's / CNS

Mechanistic Pathways & Workflow Visualization

To understand why 7-(Piperidin-2-yl)quinoline is a superior building block for modern antimalarials, we must examine its mechanism of action. The basic piperidine nitrogen becomes protonated in the parasite's food vacuole. The molecule then binds to free hematin via π-π stacking (quinoline core) and hydrogen bonding, capping the growing hemozoin crystal and causing parasite death via heme toxicity [1].

HemozoinPathway A 7-(Piperidin-2-yl) quinoline B Parasite Food Vacuole (Acidic pH ~4.8) A->B Passive Diffusion C Protonation & Ion Trapping B->C pH Gradient D Binding to Free Hematin C->D π-π Stacking E Inhibition of Hemozoin Crystallization D->E Crystal Capping F Parasite Death (Heme Toxicity) E->F Membrane Lysis

Fig 1: Mechanism of Action for 7-(Piperidin-2-yl)quinoline in Plasmodium falciparum.
Hit-to-Lead Screening Cascade

When developing 7-(Piperidin-2-yl)quinoline analogs, it is critical to implement a screening cascade that simultaneously selects for antimalarial potency while actively screening against the off-target CNS activity typical of other piperidine-heterocycles.

ScreeningWorkflow S1 Microwave-Assisted Synthesis (Quinoline-Piperidine Coupling) S2 Primary Efficacy Assay (P. falciparum NF54 & K1) S1->S2 Hit Generation S3 In Vitro Hemozoin Crystallization Assay S2->S3 IC50 < 50 nM S4 Off-Target CNS Profiling (FLIPR M4 Receptor Assay) S3->S4 Mechanistic Validation S5 Lead Candidate Selection (High Efficacy, Low CNS Hit) S4->S5 Selectivity Index Confirmation

Fig 2: Hit-to-Lead Optimization Workflow for Piperidine-Substituted Quinolines.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the critical assays required to validate the efficacy and safety of 7-(Piperidin-2-yl)quinoline analogs compared to other piperidine heterocycles.

Protocol A: In Vitro β-Hematin Formation Assay (Target Efficacy)

This cell-free assay validates that the compound's primary mechanism is the inhibition of hemozoin (β-hematin) crystallization, a hallmark of efficacious quinoline antimalarials [1].

  • Preparation: Dissolve hemin (porcine) in 0.4 M NaOH to a concentration of 0.5 mg/mL. Prepare test compounds (e.g., 7-(Piperidin-2-yl)quinoline) in DMSO at 100x the final desired concentration.

  • Reaction Initiation: In a 96-well plate, add 50 µL of the hemin solution to 50 µL of 0.5 M sodium acetate buffer (pH 4.8) to simulate the acidic food vacuole.

  • Compound Addition: Add 1 µL of the test compound (or DMSO control) to the respective wells.

  • Incubation: Incubate the plate at 37°C for 18 hours to allow β-hematin crystallization.

  • Washing: Centrifuge the plate at 3000 rpm for 10 minutes. Discard the supernatant. Wash the pellet with 200 µL of 5% SDS in 0.1 M sodium bicarbonate buffer (pH 9.0) to remove unreacted monomeric hemin. Repeat the wash step three times.

  • Quantification: Dissolve the remaining β-hematin pellet in 0.1 M NaOH. Read the absorbance at 405 nm using a microplate reader. Calculate the IC₅₀ based on the reduction in absorbance compared to the vehicle control.

Protocol B: FLIPR Calcium Assay for hM4 Receptor (Off-Target CNS Safety)

Because piperidine-substituted heterocycles (like pyridazines) are known potent M4 muscarinic receptor antagonists [2], it is crucial to screen 7-(Piperidin-2-yl)quinoline analogs to ensure they do not exhibit this off-target CNS activity.

  • Cell Preparation: Plate CHO-K1 cells stably expressing the human M4 muscarinic receptor (hM4) in 384-well black-walled, clear-bottom microplates at a density of 10,000 cells/well. Incubate overnight at 37°C in 5% CO₂ [2].

  • Dye Loading: Remove the culture medium and add 20 µL of Calcium-sensitive dye (e.g., Fluo-8 AM) dissolved in assay buffer (HBSS with 20 mM HEPES, pH 7.4, containing Probenecid). Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature.

  • Compound Incubation: Add 5 µL of serially diluted 7-(Piperidin-2-yl)quinoline analogs to the wells. Incubate at room temperature for 30 minutes.

  • Agonist Stimulation & Detection: Place the plate into a Fluorometric Imaging Plate Reader (FLIPR). Establish a baseline fluorescence for 15 seconds. Automatically inject 5 µL of Acetylcholine (ACh) at its predetermined EC₈₀ concentration.

  • Analysis: Monitor the calcium transient peak. A lack of signal reduction confirms that the antimalarial candidate does not possess off-target M4 antagonist activity, validating its safety profile compared to CNS-targeted piperidine heterocycles.

Conclusion

The comparison between 7-(Piperidin-2-yl)quinoline and other piperidine-substituted heterocycles highlights the profound impact of regiochemistry on pharmacology. While piperidinyl-pyridazines are optimized for GPCR antagonism in the CNS, and 4-piperidinylquinolines suffer from neurotoxicity due to extreme lipophilicity, the 7-substituted quinoline scaffold strikes an optimal balance. It retains the critical basicity required for vacuolar accumulation and hemozoin inhibition while mitigating the physicochemical liabilities that lead to BBB crossover, making it a highly privileged building block for next-generation antimalarial therapies.

References

  • Benchchem. "7-(Piperidin-2-yl)quinoline".
  • Benchchem. "Application Notes and Protocols for Piperidine-Substituted Heterocycles in Neuroscience Research".

Sources

Safety & Regulatory Compliance

Safety

Mechanistic Hazard Profiling: The Causality of Segregation

As researchers and drug development professionals pushing the boundaries of medicinal chemistry, we frequently handle complex heterocyclic scaffolds like 7-(Piperidin-2-yl)quinoline. While our primary focus is on its pha...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals pushing the boundaries of medicinal chemistry, we frequently handle complex heterocyclic scaffolds like 7-(Piperidin-2-yl)quinoline. While our primary focus is on its pharmacological potential, operational excellence demands that we manage its lifecycle with rigorous safety and environmental stewardship.

This guide provides a self-validating, step-by-step protocol for the safe handling, segregation, and disposal of 7-(Piperidin-2-yl)quinoline, ensuring compliance with the EPA’s Resource Conservation and Recovery Act (RCRA) standards.

To design an effective disposal strategy, we must first understand the chemical behavior of the molecule. 7-(Piperidin-2-yl)quinoline consists of an aromatic quinoline core linked to an aliphatic piperidine ring.

  • Acid-Base Reactivity: The piperidine moiety is a secondary aliphatic amine, making the molecule a moderately strong organic base. Causality: If this compound is inadvertently disposed of in a waste container containing concentrated acids (e.g., sulfuric or hydrochloric acid), it will trigger a rapid, exothermic neutralization reaction. This can lead to solvent boil-over, toxic vapor release, or container rupture. Therefore, it must be strictly directed to a basic or neutral organic waste stream[1].

  • Ecotoxicity: Quinoline derivatives are notoriously toxic to aquatic life and resist standard biological degradation in wastewater treatment plants. Causality: Under no circumstances should solutions containing 7-(Piperidin-2-yl)quinoline be poured down the drain. It must be captured entirely within a closed-loop hazardous waste system[1].

Waste Segregation Logic & Visualization

Proper waste segregation is the cornerstone of laboratory safety and cost-efficiency. 7-(Piperidin-2-yl)quinoline waste must be separated based on its physical phase and the carrier solvent used during synthesis or purification.

WasteSegregation Start 7-(Piperidin-2-yl)quinoline Waste Generation Phase Determine Waste Phase Start->Phase Liquid Liquid Waste Stream Phase->Liquid Solid Solid Waste Stream (Consumables/PPE) Phase->Solid Solvent Contains Halogenated Solvents? (e.g., DCM) Liquid->Solvent SolidWaste Solid Hazardous Waste Container Solid->SolidWaste Halo Halogenated Organic Waste Solvent->Halo Yes NonHalo Non-Halogenated Basic Organic Waste Solvent->NonHalo No SAA Satellite Accumulation Area (SAA) Max 55 Gallons / 72hr limit once full Halo->SAA NonHalo->SAA SolidWaste->SAA Disposal EHS Pickup & EPA-Compliant Incineration SAA->Disposal

Figure 1: Decision matrix and workflow for 7-(Piperidin-2-yl)quinoline waste segregation and disposal.

Operational Disposal Workflow: Step-by-Step Methodology

The following protocol outlines the self-validating steps required to safely transition 7-(Piperidin-2-yl)quinoline from the experimental bench to the Environmental Health and Safety (EHS) waste stream.

Step 1: Primary Container Selection & Preparation

  • Action: Select a chemically compatible container, typically High-Density Polyethylene (HDPE) or borosilicate glass.

  • Validation: Inspect the container for micro-fractures or degraded cap seals before use.

  • Causality: Because 7-(Piperidin-2-yl)quinoline is an organic base, it can slowly degrade certain metal containers if aqueous moisture is present. HDPE provides broad chemical resistance against both the base and its typical organic carrier solvents[2].

Step 2: Pre-Labeling the Waste Container

  • Action: Attach a standardized, EHS-approved "Hazardous Waste" label before depositing any material. Explicitly write "7-(Piperidin-2-yl)quinoline" and the carrier solvent (e.g., "Methanol 90%, 7-(Piperidin-2-yl)quinoline 10%").

  • Validation: Ensure no chemical abbreviations or structural formulas are used on the label.

  • Causality: Unlabeled containers violate EPA RCRA regulations and create severe safety risks for downstream EHS personnel who must process unknown mixtures[2].

Step 3: Segregation by Halogen Content

  • Action: Direct the waste into either the "Halogenated" or "Non-Halogenated" organic waste stream based on the solvent used.

  • Validation: Check the solvent log. If even 1% of the mixture contains dichloromethane (DCM) or chloroform, the entire container must be classified as Halogenated.

  • Causality: Halogenated solvents require specialized, high-temperature incineration to prevent the formation of highly toxic dioxins. Mixing non-halogenated waste into a halogenated stream unnecessarily doubles the disposal cost and environmental processing burden[1].

Step 4: Managing the Satellite Accumulation Area (SAA)

  • Action: Store the active waste container in a designated SAA at or near the point of generation. Keep the container tightly capped at all times, except when actively pouring waste. Do not leave funnels in the container[2].

  • Validation: Verify that the SAA is under the direct control of the operator generating the waste and is inspected weekly for leaks[2].

  • Causality: Open containers lead to volatile organic compound (VOC) emissions, violating clean air standards and creating inhalation hazards for laboratory personnel.

Step 5: EHS Manifesting and 72-Hour Transfer

  • Action: Once the container is full, date the label and submit a waste pickup request to EHS. The container must be removed from the SAA within 72 hours[2].

  • Validation: Ensure the total volume of waste in the SAA does not exceed the 55-gallon regulatory limit[3].

  • Causality: Strict adherence to the 72-hour rule ensures laboratories maintain their specific EPA generator status and prevents the dangerous stockpiling of hazardous chemicals[3].

Quantitative Regulatory Metrics & Compatibility Data

To maintain compliance and operational safety, laboratories must adhere to strict volume limits and compatibility guidelines.

Table 1: EPA RCRA Generator Status & SAA Accumulation Limits [3]

Generator StatusMonthly Hazardous Waste Generation LimitMax Accumulation Time on SiteSAA Volume Limit per Hazard Class
VSQG (Very Small)≤ 100 kg (or ≤ 1 kg acute hazardous)No strict federal time limit55 Gallons
SQG (Small)> 100 kg and < 1,000 kg180 days (or 270 if shipped >200 miles)55 Gallons
LQG (Large)≥ 1,000 kg (or > 1 kg acute hazardous)90 days55 Gallons

Table 2: Chemical Compatibility & Waste Segregation Matrix

Waste Stream TypeExample Solvents / MatricesIncompatible Materials (DO NOT MIX)Recommended Primary Container
Non-Halogenated Basic Methanol, Ethanol, Ethyl Acetate, HexaneStrong Acids, Oxidizers, PeroxidesGlass or HDPE
Halogenated Organic Dichloromethane (DCM), ChloroformAlkali metals, Strong basesGlass or HDPE
Solid Contaminants Weighing boats, Pipette tips, PPEReactive chemicals, Liquid solventsDouble-lined poly bag in rigid bin

Emergency Spill Response

In the event of a 7-(Piperidin-2-yl)quinoline spill:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Protect: Don appropriate PPE (nitrile gloves, safety goggles, lab coat).

  • Contain & Absorb: Use inert, non-combustible absorbent pads or vermiculite to soak up the liquid. Do not use acidic neutralizers unless specifically trained, as the heat of neutralization can vaporize the solvent.

  • Dispose: Place all contaminated absorbent materials into a solid hazardous waste container, label it as "Spill Debris containing 7-(Piperidin-2-yl)quinoline," and immediately request an EHS pickup[2].

References

  • Hazardous Chemical Waste Management Guidelines | Source: Columbia University Environmental Health & Safety | URL:[Link]

  • Laboratory Waste Management: The New Regulations | Source: Medical Laboratory Management (MedLabMag) | URL:[Link]

Sources

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